N-Benzyl-N-ethyl-m-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-17(13-15-9-5-4-6-10-15)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACAIAQHPLINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059501 | |
| Record name | N-Benzyl-N-ethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-94-8 | |
| Record name | N-Ethyl-N-(3-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-N-ethyl-m-toluidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-benzyl-m-toluidine | |
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| Record name | Benzenemethanamine, N-ethyl-N-(3-methylphenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-N-ethyl-m-toluidine | |
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| Record name | N-benzyl-N-ethyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-BENZYL-N-ETHYL-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK3LC8CT3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyl-N-ethyl-m-toluidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethyl-m-toluidine. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis fields by presenting detailed technical data, experimental protocols, and structural visualizations.
Chemical Identity and Properties
This compound, with the CAS number 119-94-8, is a tertiary aromatic amine. Its IUPAC name is N-benzyl-N-ethyl-3-methylaniline.[1] This compound is primarily utilized as an intermediate in the synthesis of dyes, particularly acid dyes.[2] It typically appears as a yellow to light brown liquid.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | Yellow to light brown liquid | |
| Boiling Point | 161-162 °C | |
| Density | 0.770 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5870 | |
| Solubility | Insoluble in water, soluble in organic solvents. |
Structural Information
The chemical structure of this compound consists of a central nitrogen atom bonded to a benzyl group, an ethyl group, and a m-tolyl group.
Spectral Data
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (benzyl group) |
| ~6.60-7.10 | m | 4H | Aromatic protons (m-tolyl group) |
| ~4.50 | s | 2H | -N-CH₂ -Ph |
| ~3.40 | q | 2H | -N-CH₂ -CH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.15 | t | 3H | -N-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon environment:
| Chemical Shift (ppm) | Assignment |
| ~148 | Quaternary C (Ar-N) |
| ~139 | Quaternary C (Ar-C-CH₃) |
| ~138 | Quaternary C (Ar-C of benzyl) |
| ~129 | Aromatic CH (benzyl) |
| ~128 | Aromatic CH (m-tolyl) |
| ~127 | Aromatic CH (benzyl) |
| ~126 | Aromatic CH (benzyl) |
| ~117 | Aromatic CH (m-tolyl) |
| ~113 | Aromatic CH (m-tolyl) |
| ~110 | Aromatic CH (m-tolyl) |
| ~54 | -N-CH₂ -Ph |
| ~47 | -N-CH₂ -CH₃ |
| ~22 | Ar-CH₃ |
| ~12 | -N-CH₂-CH₃ |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern would likely involve:
-
m/z = 210: Loss of a methyl group (-CH₃) from the ethyl group.
-
m/z = 196: Loss of an ethyl group (-CH₂CH₃).
-
m/z = 134: Cleavage of the benzyl group, leaving [C₆H₅CH₂]⁺.
-
m/z = 91: A prominent peak corresponding to the stable tropylium ion [C₇H₇]⁺, formed from the benzyl fragment.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from N-ethyl-m-toluidine and benzyl chloride.
Materials:
-
N-ethyl-m-toluidine
-
Benzyl chloride
-
Sodium carbonate (anhydrous)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethyl-m-toluidine (1.0 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in ethanol.
-
Slowly add benzyl chloride (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Signaling Pathways and Biological Activity
This compound is primarily a synthetic intermediate and is not known to have any significant biological activity or involvement in cellular signaling pathways. Its toxicological properties should be considered, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]
Conclusion
References
A Comprehensive Technical Guide to the Physical Constants of N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical constants of N-Benzyl-N-ethyl-m-toluidine, a tertiary aromatic amine with significant applications in various industrial and research settings. This document is intended to be a comprehensive resource, presenting key physical data, detailed experimental methodologies for their determination, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
This compound, with the CAS registry number 119-94-8, is an organic compound recognized for its role as a crucial intermediate in the synthesis of dyes and potentially in pharmaceutical research.[1][2] Its molecular structure, consisting of an ethyl and a benzyl group attached to the nitrogen atom of a meta-toluidine moiety, dictates its chemical reactivity and physical characteristics.[3]
The compound typically appears as a yellow to light brown liquid.[3][4][5] It is not soluble in water but is soluble in acidic aqueous solutions.[6]
Tabulated Physical Constants
The following table summarizes the key quantitative physical constants for this compound for easy reference and comparison.
| Physical Constant | Value | Units |
| Molecular Formula | C₁₆H₁₉N | |
| Molecular Weight | 225.33 | g/mol |
| Boiling Point | 161 - 162 | °C |
| Density | 0.770 | g/mL at 25 °C |
| Refractive Index | 1.5870 | n20/D |
| Flash Point | 77 - 162 | °C |
Note: The flash point is reported with a range, as different sources provide varying values.[4][7][8][9]
Experimental Protocols
This section details the generalized experimental methodologies for determining the primary physical constants of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common laboratory method for determining the boiling point of an organic liquid is the Thiele tube or simple distillation method.[7][8][10]
Procedure using Thiele Tube:
-
A small quantity of this compound is placed in a small test tube or fusion tube.[7][10]
-
A capillary tube, sealed at one end, is placed inverted into the liquid.[7][10]
-
The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as paraffin oil.[10][11]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.[7]
Determination of Density
Density is the mass per unit volume of a substance.[12] For a liquid, this can be determined by measuring the mass of a known volume.
Procedure:
-
An empty, dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately.[12]
-
The flask is then filled to the calibration mark with this compound.
-
The filled flask is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by its volume.[5][12][13]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[3] It is a characteristic property that can be used to identify a substance and assess its purity.[3] An Abbe refractometer is commonly used for this measurement.[6]
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent like ethanol or methanol.[14]
-
A few drops of this compound are placed on the surface of the lower prism.[6][14]
-
The prisms are closed and the light source is adjusted to illuminate the sample.
-
The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus.[6]
-
The refractive index is read directly from the calibrated scale.[6] It is crucial to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[14]
Determination of Flash Point
The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with the air near its surface.[15][16][17][18] This is a critical safety parameter. Both open-cup and closed-cup methods can be used.[15][16][18]
Procedure (Closed-Cup Method, e.g., Pensky-Martens):
-
A sample of this compound is placed in the test cup of the apparatus.
-
The cup is sealed with a lid that has openings for an ignition source, a stirrer, and a thermometer.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.[16]
-
The flash point is the lowest temperature at which the vapors ignite with a brief flash.[16]
Synthetic Pathway Visualization
The synthesis of this compound commonly proceeds via the alkylation of m-toluidine.[3] This process typically involves the use of benzyl chloride and an ethylating agent in the presence of a base.[3] The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. homesciencetools.com [homesciencetools.com]
- 14. youtube.com [youtube.com]
- 15. scimed.co.uk [scimed.co.uk]
- 16. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. youtube.com [youtube.com]
Spectroscopic and Structural Elucidation of N-Benzyl-N-ethyl-m-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8). While direct access to raw quantitative spectral data is not publicly available through broad searches, this document outlines the standard methodologies for acquiring such data and presents a structured format for its interpretation. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this molecule.
Molecular Structure and Properties
-
IUPAC Name: N-Benzyl-N-ethyl-3-methylaniline[1]
-
Molecular Formula: C₁₆H₁₉N[1]
-
Molecular Weight: 225.33 g/mol [1]
-
Appearance: Liquid[2]
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for this compound. Due to the limited public availability of raw spectral data, representative data points or "Not Publicly Available" are indicated. Researchers are encouraged to acquire data on their specific samples for accurate analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Not Publicly Available | Aromatic Protons (Benzyl & Toluidine Rings) | ||
| Not Publicly Available | -CH₂- (Benzyl) | ||
| Not Publicly Available | -CH₂- (Ethyl) | ||
| Not Publicly Available | -CH₃ (Toluidine Ring) | ||
| Not Publicly Available | -CH₃ (Ethyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Not Publicly Available | Aromatic CH & C | Benzyl & Toluidine Rings |
| Not Publicly Available | -CH₂- | Benzyl Group |
| Not Publicly Available | -CH₂- | Ethyl Group |
| Not Publicly Available | -CH₃ | Toluidine Methyl Group |
| Not Publicly Available | -CH₃ | Ethyl Group |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Not Publicly Available | C-H stretch (Aromatic) | |
| Not Publicly Available | C-H stretch (Aliphatic) | |
| Not Publicly Available | C=C stretch (Aromatic) | |
| Not Publicly Available | C-N stretch (Tertiary Amine) | |
| Not Publicly Available | C-H bend (Aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Ion Fragment |
| 225 | Not Publicly Available | [M]⁺ (Molecular Ion) |
| 210 | Not Publicly Available | [M-CH₃]⁺ |
| 91 | Not Publicly Available | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Not Publicly Available | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of tertiary aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Acquisition Parameters: A standard proton experiment is performed at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).
-
Acquisition Parameters: A proton-decoupled carbon experiment is performed. A larger sample quantity (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.
-
GC Conditions: A small amount of the sample, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), is injected into the GC. A capillary column (e.g., HP-5MS) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of any potential impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
-
Mass Analysis:
-
Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-500 amu) to detect the molecular ion and its fragment ions.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Solubility of N-Benzyl-N-ethyl-m-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is a tertiary aromatic amine utilized as an intermediate in the synthesis of various compounds, particularly in the dye industry.[1][2] An understanding of its solubility in organic solvents is fundamental for its application in organic synthesis, purification processes like recrystallization, and formulation development. This technical guide provides a summary of the expected solubility profile of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and logical workflows for solvent selection and experimental execution. Due to the limited availability of specific quantitative solubility data in public literature, this document serves as a foundational resource for researchers to generate and interpret solubility data for this compound.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₉N, is a substituted aromatic amine.[3] Its molecular structure, which features a nonpolar benzyl group, an ethyl group, and a toluidine moiety, dictates its physicochemical properties. As a largely nonpolar, organic molecule, it is expected to exhibit low solubility in water but good solubility in a range of common organic solvents. The general principle of "like dissolves like" suggests its miscibility with nonpolar and moderately polar solvents.[4] This compound is typically a liquid at room temperature and may appear pale yellow, darkening upon exposure to air and light.[1]
Compound Properties:
-
IUPAC Name: N-benzyl-N-ethyl-3-methylaniline[3]
-
CAS Number: 119-94-8[3]
-
Molecular Formula: C₁₆H₁₉N[3]
-
Appearance: Typically a clear to pale yellow oily liquid[1]
Qualitative and Expected Solubility Profile
While specific, publicly available quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and data on analogous compounds. Structurally similar aromatic amines are generally soluble in solvents like alcohols, ethers, and benzene. For instance, the related compound N-Benzyl-N-ethylaniline (which lacks the methyl group) is noted as being soluble in alcohol.[5][6]
Based on these principles, this compound is expected to be soluble in a variety of common organic solvents. This qualitative assessment is crucial for initial solvent screening in synthetic and purification processes.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Acetone, THF, DMF | Soluble | Solvates via dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane | Soluble | "Like dissolves like"; dispersion forces dominate. |
| Halogenated | Dichloromethane | Soluble | Effective at dissolving a wide range of organic compounds. |
| Aqueous | Water | Insoluble to Very Slightly Soluble | The large, nonpolar hydrocarbon structure dominates over the polar amine group. |
Quantitative Solubility Data
A comprehensive set of quantitative solubility data for this compound across various solvents and temperatures is not readily found in published literature. The following table is provided as a template for researchers to populate with experimentally determined values, which can be obtained using the protocol outlined in Section 4.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric | |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This section details a standardized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on achieving thermodynamic equilibrium.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining ±0.1 °C
-
Calibrated thermometer
-
Screw-cap vials (e.g., 20 mL) with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial. The excess solid ensures that saturation is achieved.
-
Add a known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for viscous solvents or compounds that dissolve slowly.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed pipette or syringe to prevent premature precipitation.
-
Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the empty collection vial (m_vial).
-
Place the vial containing the filtered saturated solution on the analytical balance and record the total mass (m_total).
-
Carefully evaporate the solvent from the collection vial. This can be done in a fume hood at ambient temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of the solute may be used.
-
Once all the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) for several hours to ensure all residual solvent is removed.
-
Cool the vial in a desiccator to room temperature before weighing.
-
Record the final mass of the vial containing the dried solute (m_final).
-
4.3. Calculation of Solubility
-
Mass of Solute: m_solute = m_final - m_vial
-
Mass of Solvent: m_solvent = m_total - m_final
-
Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100
To express solubility in g/100 mL, the density of the solvent at the experimental temperature must be known.
Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes relevant to solubility studies.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Logical Flow for Recrystallization Solvent Selection.
Conclusion
While quantitative solubility data for this compound is not widely published, its structural characteristics suggest good solubility in common non-aqueous organic solvents and poor solubility in water. This guide provides researchers with a robust framework for approaching solubility studies of this compound, including a detailed experimental protocol for generating precise, quantitative data. The provided workflows offer a systematic approach to both the experimental procedure and the logical selection of solvents for various chemical processes. Accurate solubility data is indispensable for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful application of this chemical intermediate in research and industry.
References
- 1. pschemicals.com [pschemicals.com]
- 2. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. N-Benzyl-N-ethylaniline CAS#: 92-59-1 [m.chemicalbook.com]
- 6. 92-59-1 CAS MSDS (N-Benzyl-N-ethylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
N-Benzyl-N-ethyl-m-toluidine: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8), a tertiary aromatic amine utilized in various chemical syntheses, including as an intermediate for dyes.[1] Given its toxicological profile, a thorough understanding of its properties and associated hazards is imperative for safe handling in a laboratory and industrial setting.
Chemical and Physical Properties
This compound is typically a yellow to light brown liquid.[2][3] It is characterized by its insolubility in water and solubility in organic solvents.[1][2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉N | [2][4] |
| Molecular Weight | 225.33 g/mol | [2][4] |
| Appearance | Yellow to light brown liquid | [2] |
| Boiling Point | 161-162 °C | [5][6] |
| Density | 0.770 g/mL at 25 °C | [5][6] |
| Flash Point | 77.2 °C | [6][7] |
| Refractive Index | n20/D 1.5870 | [5] |
Toxicological Information and Hazard Identification
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][6][8] The primary routes of exposure for personnel are through skin contact and inhalation.[6]
GHS Hazard Classification: [4][8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
Due to its toxicity, stringent safety protocols must be implemented to minimize exposure.
Experimental Protocols: Safe Handling and Emergency Procedures
While specific experimental protocols for this compound are not detailed in the provided safety sheets, the following best practices are derived from its known hazards.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The following flowchart details the recommended emergency response.
Caption: First-Aid Response to this compound Exposure.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal.[8][9] Do not allow the chemical to enter drains.[8] Waste disposal must be conducted in accordance with local, state, and federal regulations.[6][9]
Storage and Stability
This compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][9] Containers should be kept tightly closed.[2][9] The material is sensitive to air and light and may darken upon storage.[1]
Fire and Explosion Hazard Data
This compound is a combustible liquid.[6][10] In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.[6][8] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon monoxide.[10][11] Vapors may form explosive mixtures with air upon intense heating.[11]
The following decision tree outlines the appropriate response in a fire situation.
Caption: Fire Response Decision Tree.
References
- 1. pschemicals.com [pschemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. labnovo.com [labnovo.com]
- 4. This compound | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-Benzyl-M-Toluidine CAS 119-94-8 - 119-94-8, N-Ethyl-N-Benzyl-M-Toluidine | Made-in-China.com [m.made-in-china.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-94-8 Name: this compound [xixisys.com]
- 9. fishersci.com [fishersci.com]
- 10. 92-59-1 | CAS DataBase [m.chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Acid Blue Dyes Using N-Benzyl-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of acid blue dyes utilizing N-Benzyl-N-ethyl-m-toluidine as a key intermediate. The protocols detailed below are based on established chemical literature and patents, offering a foundation for laboratory-scale synthesis.
Introduction
This compound is a crucial tertiary amine intermediate in the production of several triarylmethane dyes, including Acid Blue 90 and Acid Blue 104.[1][2][3] Its chemical structure lends itself to electrophilic substitution reactions, forming the core of these brightly colored dyes used extensively in textiles, inks, and as biological stains.[1][2] The purity of this compound is a critical factor, directly impacting the quality, brilliance, and fastness properties of the final acid dye.[2]
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value | Reference |
| Reactants | m-Toluidine, Benzyl Chloride, Sodium Bicarbonate | [4] |
| N-Benzyl-m-toluidine, Ethyl Bromide | [4] | |
| N-Ethyl-m-toluidine, Benzyl Chloride, Sodium Carbonate | [1] | |
| Solvent | Ethanol (for N-Ethyl-m-toluidine route) | [1] |
| Reaction Temperature | 70°C (for N-Benzyl-m-toluidine route) | [4] |
| Reflux (for N-Ethyl-m-toluidine route) | [1] | |
| Reaction Time | ~15 hours (for N-Benzyl-m-toluidine route) | [4] |
| 4-6 hours (for N-Ethyl-m-toluidine route) | [1] | |
| Monitoring | Thin Layer Chromatography (TLC) | [1] |
Table 2: Synthesis of Acid Blue 104 - Key Reagents and Conditions
| Step | Reagent/Condition | Specification | Reference |
| Sulfonation | This compound | - | [4] |
| Sulfuric Acid (concentrated) | Weight ratio to amine: 1.53 - 1.93 | [4] | |
| Oleum (25-65% SO₃) | Mole ratio of SO₃ to amine: 1.8 - 2.25 | [4] | |
| Temperature | 20 - 25°C | [4] | |
| Condensation | N-benzyl-N-ethyl-toluidinesulfonic acid | - | [4] |
| p-diethylaminobenzaldehyde | - | [4] | |
| Isolation & Purification of Leuco Dye | Lower alcohol (e.g., methanol, ethanol) | - | [4] |
| Oxidation | Leuco Acid Blue 104 | - | [4] |
| Acetic acid and Oxalic acid buffer | - | [4] | |
| Sodium Dichromate solution | Rapid addition | [4] | |
| Final Purification | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the intermediate this compound.
Materials:
-
N-Ethyl-m-toluidine
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol
-
Apparatus for reflux, filtration, and reduced pressure evaporation
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve N-Ethyl-m-toluidine (1.0 mol) and sodium carbonate (1.2 mol) in ethanol.
-
Slowly add benzyl chloride (1.1 mol) to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the ethanol from the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Acid Blue 104
This protocol outlines the synthesis of Acid Blue 104 from this compound, involving sulfonation, condensation, and oxidation steps.[4]
Part A: Sulfonation of this compound
-
Dissolve this compound in concentrated sulfuric acid at a temperature between 35°C and 40°C. The recommended weight ratio of sulfuric acid to the amine is between 1.53 and 1.93.[4]
-
Cool the solution to a temperature range of 20°C to 25°C.[4]
-
Slowly add oleum (containing 25% to 65% sulfur trioxide) to the solution while maintaining the temperature between 20°C and 25°C. The mole ratio of sulfur trioxide to this compound should be between 1.8 and 2.25.[4]
-
After the addition is complete, adjust the pH of the reaction solution to 2.5 to 3.5 by adding a base such as sodium carbonate or sodium hydroxide to yield N-benzyl-N-ethyl-toluidinesulfonic acid.[4]
Part B: Synthesis and Purification of Leuco Acid Blue 104
-
React the N-benzyl-N-ethyl-toluidinesulfonic acid from Part A with p-diethylaminobenzaldehyde to form the leuco base of Acid Blue 104.[4]
-
Isolate the crude leuco dye.
-
Purify the leuco dye using a lower alcohol solvent (e.g., methanol, ethanol) to achieve a high purity product.[4]
Part C: Oxidation to Acid Blue 104
-
Dissolve the purified leuco Acid Blue 104 in a buffer solution of acetic acid and oxalic acid.[4]
-
Rapidly add a solution of sodium dichromate to the leuco dye solution to oxidize it to Acid Blue 104.[4]
-
Collect the precipitated Acid Blue Dye.
-
Purify the final product to obtain a high purity and optically transparent dye.[4]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis pathway for Acid Blue 104.
References
N-Benzyl-N-ethyl-m-toluidine: A Versatile Intermediate in Chemical Synthesis
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is an aromatic organic compound recognized as a versatile intermediate in various chemical syntheses. While noted by some suppliers for its potential in the pharmaceutical industry, its most prominently documented application lies in the manufacturing of dyes.[1] This document provides a comprehensive overview of its synthesis, properties, and a detailed protocol for its application in the synthesis of Acid Blue 90, a widely used triphenylmethane dye.
Introduction
This compound, also known as N-Benzyl-N-ethyl-3-methylaniline, is a tertiary amine featuring benzyl, ethyl, and m-tolyl substituents on the nitrogen atom.[2] Its molecular structure lends itself to various chemical transformations, making it a valuable building block. Although its role as a direct precursor in the synthesis of commercial pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry.[1] The compound is more established as a key intermediate in the production of triarylmethane dyes, where it serves as a foundational component for building complex colored molecules.[3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119-94-8 | [5] |
| Molecular Formula | C₁₆H₁₉N | |
| Molecular Weight | 225.33 g/mol | [6] |
| Appearance | Yellow to light brown liquid | [3] |
| Purity | ≥99% | [3] |
| Boiling Point | 153–157 °C at 4 mm Hg; 315–317 °C at 760 mm Hg | [6] |
Synthetic Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the benzylation of N-ethyl-m-toluidine.
Protocol: Benzylation of N-ethyl-m-toluidine [4]
Materials:
-
N-ethyl-m-toluidine (1.0 mol)
-
Benzyl chloride (1.1 mol)
-
Sodium carbonate (1.2 mol)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethyl-m-toluidine and sodium carbonate in a suitable volume of ethanol.
-
Slowly add benzyl chloride to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Application in Dye Synthesis: Synthesis of Acid Blue 90
This compound is a key precursor in the synthesis of Acid Blue 90. The following protocol outlines this multi-step process.
Protocol: Synthesis of Acid Blue 90 from this compound [4]
Step 1: Condensation to form the Leuco Base
Materials:
-
This compound (2.0 mol)
-
Benzaldehyde (1.0 mol)
-
Concentrated sulfuric acid or hydrochloric acid (catalytic amount)
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
In a reaction vessel, combine this compound and benzaldehyde.
-
With cooling in an ice bath, slowly add a catalytic amount of strong acid, ensuring the temperature remains below 20°C.
-
Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the leuco base with toluene. The organic layer contains the leuco base intermediate.
Step 2: Sulfonation
Materials:
-
Crude leuco base from Step 1
-
Fuming sulfuric acid (oleum)
Procedure:
-
At a low temperature (0-5°C), carefully add the crude leuco base to an excess of fuming sulfuric acid.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete sulfonation.
Step 3: Oxidation to Acid Blue 90
Materials:
-
Sulfonated leuco base from Step 2
-
Oxidizing agent (e.g., lead dioxide)
-
Sodium hydroxide solution
Procedure:
-
Pour the sulfonation reaction mixture over crushed ice.
-
Neutralize with a sodium hydroxide solution.
-
Add a suitable oxidizing agent to the solution and stir until the color formation is complete.
-
The Acid Blue 90 dye can be isolated by salting out and subsequent purification.
Diagrams
Caption: Synthesis of this compound.
Caption: Synthetic pathway for Acid Blue 90.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. CN103044274B - Method for synthesizing tolterodine tartrate without solvent - Google Patents [patents.google.com]
- 3. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. China China factory manufacture this compound with best price  Ethylbenzyltoluidine CAS 119-94-8 factory and manufacturers | Mit-ivy [mit-ivy.com]
- 6. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Application Notes and Protocols for Azo Coupling Reactions Involving N-Benzyl-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N-Benzyl-N-ethyl-m-toluidine as a key coupling component. Azo dyes derived from this compound are of interest in various fields, including specialty colorants and as potential chromogenic substrates or reporters in biological assays.
Introduction
Azo coupling reactions are a cornerstone of synthetic organic chemistry, enabling the formation of a diverse range of azo compounds characterized by the -N=N- functional group. This reaction typically involves the electrophilic substitution of an electron-rich coupling component, such as this compound, by an aromatic diazonium salt. The resulting azo dyes often exhibit vibrant colors and their spectral properties can be tuned by the choice of the diazonium salt precursor.
This compound is a tertiary amine with a highly activated aromatic ring, making it an excellent substrate for azo coupling. The electron-donating effects of the ethyl and benzyl groups, along with the methyl group on the toluidine ring, enhance the reactivity of the aromatic system, typically directing the coupling to the para-position relative to the amino group.
General Reaction Scheme
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: A primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of this compound, usually in a slightly acidic to neutral medium, to facilitate the electrophilic aromatic substitution and formation of the azo dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an exemplary azo dye using this compound.
Materials and Reagents
-
Primary Aromatic Amine (e.g., 4-nitroaniline)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Methanol
-
Ice
-
Distilled Water
Protocol 1: Diazotization of 4-Nitroaniline
This protocol details the preparation of the 4-nitrobenzenediazonium salt.
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol describes the coupling of the prepared diazonium salt with this compound to synthesize 4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline.
-
In a 250 mL beaker, dissolve 2.41 g (10 mmol) of this compound in 50 mL of a 1:1 mixture of ethanol and water. Add a sufficient amount of hydrochloric acid to ensure complete dissolution.
-
Cool this solution in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add the previously prepared cold 4-nitrobenzenediazonium salt solution to the this compound solution with vigorous stirring. A colored precipitate should form immediately.
-
During the addition, maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.
-
Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or methanol, to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven at a low temperature.
Data Presentation
The following table summarizes typical characterization data for an azo dye synthesized from this compound and 4-nitroaniline.
| Parameter | Value |
| Compound Name | 4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline |
| Molecular Formula | C₂₂H₂₂N₄O₂ |
| Molecular Weight | 374.44 g/mol |
| Appearance | Red to dark red crystalline solid |
| Melting Point | Varies depending on purity |
| λmax (in Ethanol) | ~480 - 520 nm |
| FT-IR (cm⁻¹) | ~1590 (N=N stretch), ~1520 & 1340 (NO₂ stretch), ~3050 (Ar-H stretch), ~2950 (Alkyl C-H stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, benzyl protons, ethyl protons, and methyl protons. |
| Yield | 75-90% (typical) |
Visualizations
Signaling Pathway of Azo Coupling Reaction
Caption: General pathway for the synthesis of azo dyes.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step experimental workflow.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the reaction outcome.
Application Notes and Protocols: N-alkylation of m-toluidine to Produce Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and materials. This document provides detailed application notes and protocols for the synthesis of tertiary amines via the N-alkylation of m-toluidine. Two primary synthetic strategies, direct alkylation and reductive amination, are discussed, complete with experimental procedures, quantitative data, and reaction diagrams.
Synthetic Strategies
The conversion of m-toluidine to its N,N-dialkylated tertiary amine derivatives can be efficiently achieved through two principal methods:
-
Direct Alkylation: This method involves the reaction of m-toluidine with an excess of an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. To favor the formation of the tertiary amine over the mono-alkylated product, a molar excess of the alkylating agent is typically employed.
-
Reductive Amination: This two-step, one-pot process involves the initial reaction of m-toluidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the tertiary amine. This method can offer greater control and selectivity, minimizing the formation of over-alkylated byproducts.
Data Presentation
The following table summarizes quantitative data for the synthesis of various N,N-dialkyl-m-toluidines using different synthetic methods.
| Target Tertiary Amine | Synthetic Method | Alkylating/Carbonyl Reagent | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethyl-o-toluidine* | Direct Alkylation | Methyl iodide | - | Water | Reflux, 2 hours | 80 | [1] |
| N-Ethyl-m-toluidine** | Direct Alkylation | Ethyl bromide | - | None | Room temperature, 24 hours | 63-66 | [2][3] |
| N,N-Diethyl-m-toluidine | Reductive Amination | Acetaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room temperature | High | [4][5][6] |
| N,N-Dihexyl-m-toluidine | Direct Alkylation | Hexyl p-toluenesulfonate | - | - | 100°C, 7-12 hours | High | |
| N-Propyl & N-Butyl derivatives | Direct Alkylation | n-propyl iodide, n-butyl iodide | - | None | 70-80°C, several days | - | [3] |
*Note: Data for o-toluidine is presented as a comparable example. **Note: Data for mono-alkylation is provided for context; tertiary amine formation requires excess alkylating agent.
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-m-toluidine via Direct Alkylation
This protocol is adapted from the synthesis of N,N-dimethyl-o-toluidine and can be applied to m-toluidine.[1]
Materials:
-
m-Toluidine
-
Methyl iodide
-
Sodium carbonate
-
10% Sodium hydroxide solution
-
Ether
-
Anhydrous potassium hydroxide flakes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (e.g., 0.1 mol), methyl iodide (e.g., 0.25 mol, excess), and sodium carbonate (e.g., 0.12 mol) in water.
-
Heat the mixture under reflux on a water bath for approximately 2 hours, or until the methyl iodide no longer condenses.
-
Cool the reaction mixture and make it strongly alkaline with a 10% sodium hydroxide solution.
-
Extract the N,N-dimethyl-m-toluidine with ether (3 x 50 mL).
-
Combine the ether extracts and dry over anhydrous potassium hydroxide flakes.
-
Filter to remove the drying agent and remove the ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain N,N-dimethyl-m-toluidine.
Protocol 2: Synthesis of N,N-Diethyl-m-toluidine via Reductive Amination
This protocol outlines a general procedure for reductive amination.[4][5][6]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve m-toluidine (e.g., 0.1 mol) and acetaldehyde (e.g., 0.25 mol, excess) in the chosen aprotic solvent (e.g., 200 mL of DCM).
-
If desired, add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Slowly add sodium triacetoxyborohydride (e.g., 0.15 mol) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain N,N-diethyl-m-toluidine.
Purification and Characterization
Purification:
The primary method for purifying N,N-dialkyl-m-toluidines is vacuum distillation .[2] This technique is effective at separating the tertiary amine product from unreacted starting materials, mono-alkylated intermediates, and other non-volatile impurities. For amines that are prone to streaking on silica gel, flash chromatography on basic alumina or using a mobile phase containing a small amount of triethylamine can be effective.[7][8]
Characterization:
The identity and purity of the synthesized tertiary amines can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the m-toluidine ring, the singlet for the methyl group on the ring, and the signals corresponding to the N-alkyl groups (e.g., a singlet for N-methyl groups, or a quartet and triplet for N-ethyl groups).
-
¹³C NMR: Will show distinct signals for the aromatic carbons and the carbons of the N-alkyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-N stretching vibrations and the aromatic C-H and C=C stretching bands. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product and fragmentation patterns that can help confirm the structure.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are useful for assessing the purity of the final product.
Spectroscopic Data for N,N-Dimethyl-m-toluidine:
-
¹H NMR: Chemical shifts will be present for the aromatic protons, the methyl group on the aromatic ring, and the N,N-dimethyl groups.
-
IR: The spectrum will lack N-H stretching bands.
Spectroscopic Data for N,N-Diethyl-m-toluidine:
-
¹H NMR: Look for the characteristic quartet and triplet of the ethyl groups, in addition to the aromatic and methyl signals.[9]
-
IR: The spectrum will not contain N-H stretching bands.[9]
Visualizations
Caption: Reaction pathway for the direct alkylation of m-toluidine.
Caption: Reaction pathway for the reductive amination of m-toluidine.
Caption: General experimental workflow for tertiary amine synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. N,N-diethyl-m-toluidine | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Benzyl-N-ethyl-m-toluidine via Reductive Amination: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-Benzyl-N-ethyl-m-toluidine, a tertiary amine with applications in the synthesis of dyes and as an intermediate in organic synthesis. The protocol herein details a robust and efficient one-pot reductive amination procedure, reacting N-ethyl-m-toluidine with benzaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is characterized by its high selectivity and good yields, making it a preferred route for the preparation of the target compound. Included are a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile method for the preparation of primary, secondary, and tertiary amines.[1] This methodology involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2] This one-pot approach is often favored over traditional alkylation methods as it can minimize the formation of over-alkylated byproducts.[3]
The synthesis of this compound is achieved through the reductive amination of N-ethyl-m-toluidine with benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its mild nature and high selectivity for iminium ions over carbonyl groups.[4] This selectivity ensures that the reduction of the starting benzaldehyde is minimized, leading to a cleaner reaction profile and higher yield of the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via reductive amination.
| Parameter | Value | Reference |
| Starting Materials | ||
| N-ethyl-m-toluidine | 1.0 equivalent | [5] |
| Benzaldehyde | 1.1 equivalents | [5] |
| Sodium Triacetoxyborohydride | 1.5 equivalents | [4][5] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [5] |
| Temperature | Room Temperature (20-25 °C) | [5] |
| Reaction Time | 4-8 hours | [4] |
| Product Characteristics | ||
| Molecular Formula | C₁₆H₁₉N | [6] |
| Molecular Weight | 225.33 g/mol | [6] |
| Appearance | Colorless to pale yellow oil | [6] |
| Yield and Purity | ||
| Isolated Yield | 85-95% (typical) | [4] |
| Purity (by GC/HPLC) | >98% | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from N-ethyl-m-toluidine and benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
N-ethyl-m-toluidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve N-ethyl-m-toluidine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Imine Formation: To the stirred solution, add benzaldehyde (1.1 equiv) dropwise at room temperature. Stir the reaction mixture for 30-60 minutes to facilitate the formation of the intermediate iminium ion.[5]
-
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM. Slowly add this suspension portion-wise to the reaction mixture containing the iminium ion.[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with DCM.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[3]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application of N-Benzyl-N-ethyl-m-toluidine in Polymer Chemistry: A Prospective Analysis
Introduction
N-Benzyl-N-ethyl-m-toluidine, a tertiary aromatic amine, is a versatile chemical intermediate. While its primary and well-documented application lies in the synthesis of various dyes, particularly acid dyes such as Acid Blue 90, its utility in polymer chemistry is not extensively reported in academic literature. However, based on its chemical structure, its potential as an accelerator in free-radical polymerization can be postulated. This document provides detailed application notes and prospective protocols for researchers and scientists interested in exploring the use of this compound in polymer synthesis, particularly in methacrylate polymerization.
Prospective Application: Accelerator in Free-Radical Polymerization
Tertiary aromatic amines are known to function as accelerators in the free-radical polymerization of vinyl monomers, such as methyl methacrylate (MMA).[1][2] They are typically used in conjunction with a peroxide initiator, like benzoyl peroxide (BPO). The amine promotes the decomposition of the peroxide at lower temperatures than would be required for thermal decomposition alone, enabling polymerization to proceed at or near room temperature. This is particularly useful in applications where heating is undesirable, such as in dental resins and bone cements.[2]
The proposed mechanism involves a redox reaction between the tertiary amine and the peroxide, which generates free radicals that initiate polymerization. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond of the peroxide, leading to its cleavage.
Proposed Signaling Pathway for Radical Generation
The interaction between this compound and benzoyl peroxide (BPO) can be visualized as a redox reaction leading to the formation of initiating radicals.
References
The Pivotal Role of N-Benzyl-N-ethyl-m-toluidine in Advanced Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is a tertiary amine that serves as a critical intermediate in the synthesis of a variety of dyes, most notably triarylmethane and azo disperse dyes. Its unique chemical structure, featuring a reactive aromatic ring and sterically hindered amino group, allows for the production of dyes with vibrant colors and desirable fastness properties. These dyes find extensive applications in the textile industry, as well as in specialized fields requiring high-performance colorants. This document provides detailed application notes, experimental protocols, and key data related to the use of this compound as a dye intermediate.
Physicochemical Properties and Specifications
This compound is typically a yellow to light brown liquid. Its high purity is crucial for achieving consistent and high-quality results in dye synthesis, with a minimum assay of 99% being the industry standard.[1]
| Property | Value | Reference |
| CAS Number | 119-94-8 | [2] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | Yellow to light brown liquid | [2][3] |
| Purity | ≥ 99% | [1] |
Applications in Dye Synthesis
This compound is a versatile precursor for two major classes of synthetic dyes:
-
Triarylmethane Dyes: It is a key building block for brilliant blue acid dyes, such as Acid Blue 90 and Acid Blue 109.[1] These dyes are widely used for coloring protein fibers like wool and silk, as well as synthetic polyamides.[1]
-
Azo Disperse Dyes: This intermediate can be used as a coupling component in the synthesis of azo disperse dyes. These dyes are primarily used for dyeing polyester and other synthetic fibers.
Experimental Protocols
Synthesis of this compound (Intermediate)
A common method for the synthesis of this compound involves the benzylation of N-ethyl-m-toluidine.
Materials:
-
N-ethyl-m-toluidine
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, dissolve N-ethyl-m-toluidine and sodium carbonate in ethanol.
-
Slowly add benzyl chloride to the stirred solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of a Triarylmethane Dye (Generalized Protocol based on Acid Blue 104 Synthesis)
This protocol is adapted from the synthesis of Acid Blue 104, a structurally related dye.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Oleum (fuming sulfuric acid)
-
p-Diethylaminobenzaldehyde
-
Sodium carbonate or sodium hydroxide
-
Acetic acid
-
Oxalic acid
-
Sodium dichromate
Procedure:
-
Sulfonation: Dissolve this compound in concentrated sulfuric acid at 35-40°C. Cool the solution to 20-25°C and add oleum. The reaction is maintained in this temperature range for several hours.[4]
-
Neutralization: Dilute the reaction mixture with ice water and neutralize with a base (e.g., sodium carbonate) to a pH of 2.5-3.5 to obtain N-benzyl-N-ethyl-toluidinesulfonic acid.[4]
-
Condensation: React the N-benzyl-N-ethyl-toluidinesulfonic acid with p-diethylaminobenzaldehyde to form the leuco dye.[4]
-
Oxidation: Dissolve the leuco dye in a buffer solution of acetic acid and oxalic acid. Rapidly add a sodium dichromate solution to oxidize the leuco dye to the final Acid Blue dye.[4]
-
Isolation and Purification: The dye is then collected and purified.
Synthesis of an Azo Disperse Dye (Generalized Protocol)
This protocol describes the general synthesis of an azo disperse dye where this compound acts as the coupling component.
Materials:
-
Aromatic primary amine (diazo component)
-
Sodium nitrite
-
Hydrochloric acid
-
This compound (coupling component)
-
Sodium acetate
Procedure:
-
Diazotization: Dissolve the aromatic primary amine in hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve this compound in a suitable solvent and cool to 0-5°C. Slowly add the prepared diazonium salt solution to the solution of the coupling component. Maintain a slightly acidic pH by adding sodium acetate.
-
Isolation: Stir the reaction mixture at low temperature for several hours until the coupling reaction is complete. The precipitated azo disperse dye is then collected by filtration, washed with water, and dried.
Quantitative Data
The performance of dyes synthesized from this compound is summarized below.
Table 1: Synthesis Yield of N-Benzyl-m-toluidine
| Reactants | Product | Yield (%) | Reference |
| Benzaldehyde and m-toluidine | N-Benzyl-m-toluidine | 89-94% |
Note: This yield is for the synthesis of the parent intermediate, not the ethylated derivative.
Table 2: Properties of Acid Blue 90
| Property | Value | Reference |
| Appearance | Dark brown powder | [5] |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol | [5] |
| Maximum Absorption (λmax) | 199 nm (in water) | |
| Light Fastness (ISO) | 3 | [5] |
| Wash Fastness (ISO, Staining) | 4-5 | [5] |
| Perspiration Fastness (ISO, Staining) | 4-5 | [5] |
Note: Fastness is rated on a scale of 1 to 5 (or 8 for lightfastness in some standards), with higher numbers indicating better fastness.
Table 3: Spectroscopic Data of Azo Disperse Dyes from N-Benzyl-N-ethyl-aniline
| Dye Structure | Absorption Maxima (λmax, nm) in various solvents | Reference |
| (E)-1-((4-((benzyl(ethyl)amino)phenyl)diazenyl)naphthalen-2-ol | 460-493 nm | [6] |
Note: Data is for a structurally similar compound, N-benzyl-N-ethyl-aniline, as a representative example.
Visualizations
Caption: General workflow for the synthesis of dyes using this compound.
Caption: Reaction pathway for the synthesis of a triarylmethane dye.
Caption: General synthesis pathway for an azo disperse dye.
References
Experimental procedure for the synthesis of Acid Blue 90 using N-Benzyl-N-ethyl-m-toluidine
An Application Note for the Synthesis of C.I. Acid Blue 90
Abstract
This document provides a comprehensive experimental protocol for the synthesis of C.I. Acid Blue 90, a sulfonated triarylmethane dye also known as Coomassie Brilliant Blue G-250.[1][2] The synthesis is a multi-step process beginning with the condensation of N-Benzyl-N-ethyl-m-toluidine with benzaldehyde. Subsequent steps include sulfonation, oxidation, and a final reaction with 4-ethoxybenzenamine to yield the target compound.[3] This protocol is intended for researchers and scientists in chemistry and drug development, offering detailed methodologies, data presentation in tabular format, and process visualizations to ensure clarity and reproducibility.
Introduction
C.I. Acid Blue 90 is a synthetic organic compound widely utilized across various scientific and industrial sectors.[2] As a triphenylmethane dye, its most prominent application is in biochemical laboratories for the Bradford protein assay, where it binds to proteins causing a spectral shift that allows for quantification.[2][4] It is also used as a protein stain in gel electrophoresis and as a selective antagonist for the P2X7 purinoceptor channel in pharmacological research.[2][5] Industrially, it serves as a dye for textiles such as wool, silk, and nylon.[2][3]
The synthesis pathway involves an initial acid-catalyzed condensation, followed by sulfonation to introduce water-soluble sulfonate groups.[1] The resulting leuco-intermediate is then oxidized and coupled with an aromatic amine to form the final dye structure.[3][6] This protocol outlines a laboratory-scale procedure adapted from established industrial manufacturing methods.[1][3]
Synthesis Pathway
The synthesis of Acid Blue 90 from this compound is a four-stage process as depicted below.
Caption: Chemical synthesis pathway for C.I. Acid Blue 90.
Experimental Protocol
This protocol describes the synthesis of Acid Blue 90 on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₁₆H₁₉N | 225.33 | Sigma-Aldrich | Starting material.[7] |
| Benzaldehyde | C₇H₆O | 106.12 | Sigma-Aldrich | Reagent for condensation.[3] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Fisher Scientific | Catalyst and sulfonating agent.[1] |
| Lead (IV) Oxide | PbO₂ | 239.20 | Acros Organics | Oxidizing agent (alternative: MnO₂).[3] |
| 4-Ethoxybenzenamine | C₈H₁₁NO | 137.18 | Alfa Aesar | Coupling agent.[3] |
| Sodium Hydroxide | NaOH | 40.00 | VWR | For neutralization.[1] |
| Sodium Chloride | NaCl | 58.44 | VWR | For salting out.[1] |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific | Solvent.[1] |
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Ice bath
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Step-by-Step Procedure
The following workflow outlines the key operational steps in the synthesis.
Caption: Experimental workflow for the synthesis of Acid Blue 90.
Step 1: Condensation
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, add 21.4 g of concentrated sulfuric acid (98%), 12.6 g of crushed ice, and 1.4 mL of ethanol. Cool the mixture in an ice bath.
-
Slowly add 100.0 g (0.444 mol) of this compound to the acidic mixture with continuous stirring.
-
Once the addition is complete, add 24.5 g (0.231 mol, approx. 0.52 eq) of benzaldehyde dropwise.[3]
-
Remove the ice bath and heat the reaction mixture to 100°C using a heating mantle. Maintain this temperature with stirring for approximately 50 hours.[1]
-
After 50 hours, increase the temperature to 110°C to distill off some of the water formed during the reaction.[1]
-
Cool the resulting viscous product (leuco base) to room temperature.
Step 2: Sulfonation
-
In a separate large beaker, place 150 g of concentrated sulfuric acid (98%) and cool it in an ice bath.
-
Slowly and carefully add the condensation product from Step 1 to the cold sulfuric acid over a period of several hours to control the exothermic reaction, ensuring the product dissolves completely.[1] This forms the sulfonated leuco acid.
Step 3: Oxidation
-
The sulfonated product is then oxidized. This step should be performed with caution. Slowly add an oxidizing agent such as lead (IV) oxide or manganese (IV) dioxide in stoichiometric amounts to the solution while keeping the temperature controlled.[3][6]
-
Stir the mixture until the reaction is complete, which can be monitored by taking a small sample, neutralizing it, and observing the color development.
Step 4: Coupling and Purification
-
Take the oxidized product mixture and slowly add it to 75.0 g (0.547 mol) of 4-ethoxybenzenamine at room temperature.[1]
-
Heat the mixture to 100-105°C and maintain for 3.5 hours.[1]
-
Cool the reaction mixture to 60-70°C and dilute by adding a mixture of 500 mL of water and 80 mL of 30% hydrochloric acid. Stir for 1 hour.[1]
-
Allow the mixture to stand and separate. Siphon off the aqueous mother liquor.[1]
-
Wash the dye product with 200 mL of hot water, stir for 30 minutes, let it settle, and siphon off the wash water.[1]
-
Dissolve the viscous dye in a hot solution of 3.5 g of sodium chloride and 3.0 g of sodium acetate in water.[1]
-
Acidify the solution with acetic acid to precipitate the dye.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C. The final product is a dark blue to violet powder.[1]
Results and Data
The successful synthesis of C.I. Acid Blue 90 yields a dark crystalline powder. The physicochemical properties of the final product are summarized below.
| Property | Value | Reference |
| Chemical Name | C.I. Acid Blue 90 | [2] |
| Synonyms | Coomassie Brilliant Blue G-250 | [2] |
| CAS Number | 6104-58-1 | [3] |
| Molecular Formula | C₄₇H₄₈N₃NaO₇S₂ | [2][3] |
| Molecular Weight | 854.02 g/mol | [2][3] |
| Appearance | Dark blue to violet-brown powder | [2][5] |
| Melting Point | ~100 °C | [2][5] |
| Solubility in Water | 1-50 mg/mL | [2][5] |
| Solubility in Ethanol | 40 mg/mL | [5] |
| pH (10g/L aq. soln) | 6.4 | [2][5] |
Safety and Handling
-
All steps of this procedure must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.
-
This compound and other reagents may be toxic if inhaled, ingested, or absorbed through the skin.[7]
-
The final dye product is light-sensitive and should be stored in a cool, dry, well-ventilated area away from heat sources.[1][2]
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
Application Notes and Protocols for N-Benzyl-N-ethyl-m-toluidine in Pharmacological Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzyl-N-ethyl-m-toluidine as a key intermediate in the synthesis of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and workflows are presented to facilitate research and development in this area.
Application Note 1: Synthesis of Acid Blue 90 (Coomassie Brilliant Blue G-250) - A P2X7 Receptor Antagonist
This compound is a critical precursor in the synthesis of the triarylmethane dye Acid Blue 90, also known as Coomassie Brilliant Blue G-250.[1] Beyond its well-known use as a protein stain, Acid Blue 90 has been identified as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation, pain, and neurodegenerative diseases.[2][3] This pharmacological activity makes its synthesis from this compound a subject of significant interest for drug discovery and development.
The synthesis involves an acid-catalyzed condensation of this compound with a suitable benzaldehyde derivative, followed by sulfonation and oxidation steps to yield the final triarylmethane structure.[1][4]
Quantitative Data
The following table summarizes the key quantitative data related to the synthesis and pharmacological activity of Acid Blue 90.
| Parameter | Value | Species/Conditions | Reference |
| Synthesis Yield | Not explicitly reported in literature; typically high for triarylmethane dyes. | Laboratory Scale | N/A |
| IC50 (P2X7 Antagonism) | 200 nM | Human | [2] |
| 10 nM | Rat | [2] | |
| 99.0 ± 1.2 nM | Human (RPMI8226 cells) | [5] | |
| 59.7 ± 1.2 nM | Murine (RAW264.7 cells) | [5] | |
| ~300 nM | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via alkylation of m-toluidine.
Materials:
-
m-Toluidine
-
Benzyl chloride
-
Ethyl bromide
-
Sodium carbonate
-
Ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 eq) and sodium carbonate (2.5 eq) in ethanol.
-
Add benzyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Acid Blue 90 (Coomassie Brilliant Blue G-250)
This protocol outlines a representative laboratory-scale synthesis of Acid Blue 90 from this compound, based on established principles of triarylmethane dye synthesis.
Materials:
-
This compound
-
2-Chlorobenzaldehyde
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO3)
-
Sodium hydroxide
-
Standard glassware for organic synthesis
Procedure:
Step 1: Condensation
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add this compound (2.0 eq) to concentrated sulfuric acid (sufficient to dissolve) while maintaining the temperature below 20°C with an ice bath.
-
Once the amine is fully dissolved and the solution is cooled, add 2-chlorobenzaldehyde (1.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, continue stirring at room temperature for 24-48 hours. The progress of the condensation can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the leuco base.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the leuco base.
Step 2: Sulfonation
-
To the dried leuco base in a clean, dry flask, add fuming sulfuric acid (oleum) portion-wise with stirring, keeping the temperature below 30°C.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete sulfonation.
-
Carefully pour the sulfonation mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to precipitate the sulfonated dye.
-
Filter the precipitate and wash with a saturated sodium chloride solution.
Step 3: Oxidation
-
Suspend the sulfonated intermediate in water and heat to 60-70°C.
-
Prepare an oxidizing solution (e.g., a solution of sodium dichromate in water).
-
Add the oxidizing agent dropwise to the heated suspension with stirring. The color of the solution will change to a deep blue.
-
After the oxidation is complete, cool the reaction mixture and salt out the Acid Blue 90 dye by adding sodium chloride.
-
Filter the precipitated dye, wash with a saturated sodium chloride solution, and dry.
-
The crude Acid Blue 90 can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizations
Caption: Experimental workflow for the synthesis and pharmacological evaluation of Acid Blue 90.
Caption: P2X7 receptor signaling pathway and its inhibition by Acid Blue 90.
References
- 1. nbinno.com [nbinno.com]
- 2. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. The P2X7 receptor antagonist Brilliant Blue G reduces serum human interferon‐γ in a humanized mouse model of graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Functionalized Azo Dyes Using N-Benzyl-N-ethyl-m-toluidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which acts as the chromophore.[1][2][3] These dyes are widely used in the textile industry, analytical chemistry, and increasingly, in biomedical applications as sensors and therapeutic agents.[2][4] The synthesis of functionalized azo dyes allows for the fine-tuning of their properties, such as color, solubility, and biological activity.
The core synthesis involves two primary steps: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component.[3][5][] N-Benzyl-N-ethyl-m-toluidine is an effective coupling component due to the electron-donating nature of its substituents, which activates the aromatic ring for electrophilic substitution. This document provides a detailed protocol for the synthesis of a functionalized azo dye using this compound as the coupling agent.
General Synthetic Route
The synthesis is a two-step process. First, a functionalized aromatic amine (in this example, p-nitroaniline) is converted to its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[][7]
The second step is the azo coupling, where the freshly prepared diazonium salt is added to a solution of the coupling component, this compound. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the toluidine derivative, typically at the para-position to the activating amino group, to form the stable azo dye.[8]
Figure 1. General reaction scheme for the synthesis of a functionalized azo dye.
Experimental Protocol
This protocol describes the synthesis of (E)-4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline.
3.1. Materials and Equipment
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.2. Step 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 30 mL of distilled water and 3 mL of concentrated hydrochloric acid. Heat gently if necessary to achieve dissolution, then cool the solution to 0–5 °C in an ice bath with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Stir the resulting mixture for an additional 30 minutes in the ice bath. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.
3.3. Step 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.25 g (0.01 mol) of this compound in a solution of 100 mL of water and 5 mL of concentrated hydrochloric acid. Cool this solution to 0–5 °C in an ice bath.
-
While maintaining vigorous stirring and low temperature, slowly add the freshly prepared diazonium salt solution to the this compound solution.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
Slowly neutralize the reaction mixture by adding a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the dye fully.
3.4. Purification
-
Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from hot ethanol to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (E)-4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline.
| Parameter | Value | Notes |
| Reactants | ||
| p-Nitroaniline | 1.38 g (0.01 mol) | Diazotization component |
| This compound | 2.25 g (0.01 mol) | Coupling component |
| Sodium Nitrite | 0.76 g (0.011 mol) | Diazotizing agent |
| Product | ||
| Product Name | (E)-4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline | |
| Molecular Formula | C₂₂H₂₂N₄O₂ | |
| Molecular Weight | 386.44 g/mol | |
| Theoretical Yield | 3.86 g | Based on a 1:1 stoichiometry |
| Characterization | ||
| Appearance | Deep red crystalline solid | Typical for azo dyes with nitro- and amino- substituents |
| Melting Point | 155-158 °C (representative) | To be determined experimentally |
| λmax (in Ethanol) | ~480-500 nm (expected) | The exact value depends on solvent and final structure.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process from starting materials to the final purified product.
Figure 2. Experimental workflow for azo dye synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and bases in a fume hood to avoid inhalation of corrosive vapors.
-
Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. Do not store diazonium salt solutions.
-
Azo compounds may be toxic or carcinogenic. Handle the final product with care and avoid skin contact and inhalation.
-
Dispose of all chemical waste according to institutional guidelines.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-Benzyl-N-ethyl-m-toluidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Benzyl-N-ethyl-m-toluidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to optimize reaction conditions and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct laboratory-scale synthesis involves the N-alkylation of N-ethyl-m-toluidine with a benzylating agent, such as benzyl chloride or benzyl bromide. An alternative approach is a two-step process starting from m-toluidine: first, N-ethylation via direct alkylation or reductive amination, followed by N-benzylation. Reductive amination of N-ethyl-m-toluidine with benzaldehyde is also a viable, though less direct, method for the final step.
Q2: Which benzylating agent is most effective: benzyl chloride or benzyl bromide?
A2: Benzyl bromide is generally a more reactive alkylating agent than benzyl chloride due to bromide being a better leaving group. For less reactive secondary amines, or to increase the reaction rate, benzyl bromide can be advantageous. The reaction rate can be further enhanced by the addition of potassium iodide, which can generate the even more reactive benzyl iodide in situ.[1]
Q3: What are the common side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the formation of a quaternary ammonium salt through the over-alkylation of the desired tertiary amine product. This occurs if the this compound reacts further with the benzylating agent. This can be minimized by controlling the stoichiometry of the reactants. Another potential, though less common, side reaction is C-alkylation of the aromatic ring, particularly under harsh conditions or with certain catalysts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (N-ethyl-m-toluidine), the disappearance of the starting material and the appearance of a new, typically less polar, product spot can be observed. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the best method for purifying the final this compound product?
A5: Following the work-up to remove inorganic salts and the solvent, the crude product is typically purified by vacuum distillation.[2] Column chromatography can also be employed for high-purity requirements or to separate closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inefficient mixing. | 1. Use fresh, high-purity N-ethyl-m-toluidine and benzylating agent. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A reflux condition is often optimal.[2] 3. Extend the reaction time, monitoring progress by TLC until the starting material is consumed.[2] 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. Excess of benzylating agent. 2. High reaction temperature. 3. Prolonged reaction time after completion. | 1. Use a stoichiometric or slight excess (e.g., 1.1 equivalents) of the benzylating agent.[2] 2. Avoid excessive heating; maintain a controlled reflux. 3. Stop the reaction once the starting material is consumed, as determined by TLC. |
| Presence of Unreacted N-ethyl-m-toluidine in Product | 1. Insufficient amount of benzylating agent. 2. Reaction has not gone to completion. 3. Deactivated benzylating agent. | 1. Ensure the correct stoichiometry is used. A slight excess of the benzylating agent can drive the reaction to completion.[2] 2. Increase the reaction time and/or temperature. 3. Use a fresh bottle of the benzylating agent. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous work-up. 2. Co-distillation of impurities. 3. Product decomposition at high distillation temperatures. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Ensure the crude product is thoroughly dried before distillation. Consider a pre-purification step like washing with a dilute acid to remove any remaining basic impurities. 3. Use vacuum distillation to lower the boiling point of the product. |
Experimental Protocols
Synthesis of this compound via N-Alkylation
This protocol is adapted from a general procedure for the benzylation of N-ethyl-m-toluidine.[2]
Materials:
-
N-ethyl-m-toluidine (1.0 mol equivalent)
-
Benzyl chloride (1.1 mol equivalent)
-
Sodium carbonate (1.2 mol equivalent), finely powdered
-
Ethanol
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-m-toluidine, sodium carbonate, and ethanol.
-
Stir the mixture to create a suspension.
-
Slowly add benzyl chloride to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (indicated by the consumption of N-ethyl-m-toluidine), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add deionized water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the extraction solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Synthesis of this compound from N-ethyl-m-toluidine.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of N,N-diethyl-m-toluidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize byproduct formation during the synthesis of N,N-diethyl-m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce N,N-diethyl-m-toluidine, and what are their potential drawbacks?
A1: The two primary methods for synthesizing N,N-diethyl-m-toluidine are direct alkylation of m-toluidine and reductive amination.[1]
-
Direct Alkylation: This method involves reacting m-toluidine with an ethylating agent, such as ethyl bromide or ethyl iodide. While straightforward, this reaction can be challenging to control, often leading to a mixture of the mono-alkylated byproduct (N-ethyl-m-toluidine) and the desired di-alkylated product (N,N-diethyl-m-toluidine).[1] Over-alkylation is a common issue.[1]
-
Reductive Amination: This approach involves the reaction of m-toluidine with acetaldehyde to form an intermediate imine, which is then reduced to the final amine.[1] This method can offer better selectivity towards the desired product but requires careful control of reaction conditions and the choice of reducing agent to prevent side reactions.[1]
Q2: My direct alkylation of m-toluidine is yielding a significant amount of N-ethyl-m-toluidine. How can I favor the formation of the tertiary amine, N,N-diethyl-m-toluidine?
A2: To promote the formation of N,N-diethyl-m-toluidine and minimize the mono-alkylated byproduct, you should adjust the stoichiometry of your reactants. Using a molar excess of the ethylating agent (e.g., ethyl bromide) will increase the likelihood of the initially formed N-ethyl-m-toluidine undergoing a second alkylation.[1] Controlling the reaction temperature is also important, as higher temperatures can sometimes favor more complete alkylation.[1]
Q3: Besides N-ethyl-m-toluidine, what other byproducts might I encounter during the synthesis?
A3: A potential side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[1] This is more likely to occur at higher temperatures and in the presence of certain catalysts, like some acidic zeolites.[1] Using more basic zeolites can help favor N-alkylation over C-alkylation.[1]
Q4: How can I effectively purify crude N,N-diethyl-m-toluidine to remove unreacted starting materials and byproducts?
A4: Fractional vacuum distillation is a highly effective method for purifying N,N-diethyl-m-toluidine.[1] This technique separates compounds based on their different boiling points.[1] Since m-toluidine, N-ethyl-m-toluidine, and N,N-diethyl-m-toluidine have distinct boiling points, they can be efficiently separated under reduced pressure, which also prevents decomposition at high temperatures.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| High Levels of N-ethyl-m-toluidine Byproduct | Insufficient amount of ethylating agent. | Increase the molar ratio of the ethylating agent to m-toluidine. A molar excess of the ethylating agent will drive the reaction towards the di-alkylated product.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor the reaction progress by GC or TLC to find the optimal temperature that favors di-alkylation without promoting side reactions.[1] | |
| Short reaction time. | Increase the reaction time to allow for the second alkylation to occur. Monitor the reaction progress to determine the optimal duration. | |
| Presence of C-Alkylated Byproducts | High reaction temperature. | Lower the reaction temperature. C-alkylation is more prevalent at elevated temperatures.[1] |
| Use of acidic catalysts. | If using a catalyst, consider switching to a more basic one to favor N-alkylation.[1] | |
| Reaction Mixture is Dark in Color | Decomposition of starting materials or products. | Ensure high-purity starting materials are used. Avoid excessive heating during the reaction and purification steps.[2] |
| Air oxidation of the amine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Low Overall Yield | Incomplete reaction. | Ensure efficient mixing and consider optimizing the reaction time and temperature.[3] |
| Loss of product during workup. | Be cautious during the extraction and washing steps to avoid loss of the product into the aqueous layer. Ensure the pH is appropriately controlled. | |
| Inefficient purification. | Optimize the fractional vacuum distillation process. Ensure the column has sufficient theoretical plates for good separation.[1] |
Quantitative Data on Byproduct Formation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the synthesis of N,N-diethyl-m-toluidine. Note: These are representative values to demonstrate trends and should be used as a guide for optimization.
Table 1: Effect of Stoichiometry on Product Distribution in Direct Alkylation
| Molar Ratio (m-toluidine : Ethyl Bromide) | N,N-diethyl-m-toluidine (%) | N-ethyl-m-toluidine (%) | Unreacted m-toluidine (%) |
| 1 : 2.2 | 85 | 10 | 5 |
| 1 : 2.5 | 92 | 5 | 3 |
| 1 : 3.0 | 95 | 3 | 2 |
Table 2: Effect of Temperature on Product Distribution in Direct Alkylation
| Temperature (°C) | N,N-diethyl-m-toluidine (%) | N-ethyl-m-toluidine (%) | C-Alkylated Byproducts (%) |
| 80 | 88 | 10 | 2 |
| 100 | 93 | 5 | 2 |
| 120 | 90 | 4 | 6 |
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-m-toluidine via Direct Alkylation
This protocol is adapted from general procedures for the alkylation of aromatic amines.[1]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Anhydrous potassium hydroxide flakes
Procedure:
-
In a sealed reaction vessel, combine m-toluidine and a molar excess of ethyl bromide (e.g., 1:2.5 molar ratio).[1]
-
Allow the reaction to proceed at room temperature for 24 hours. A white crystalline mass will likely form.[1]
-
Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine.[1]
-
Separate the ether layer, which contains the crude product mixture.[1]
-
Wash the ether solution with water.
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Dry the ether solution over anhydrous potassium hydroxide flakes.[1]
-
Remove the ether by distillation to obtain the crude N,N-diethyl-m-toluidine.[1]
-
Purify the crude product by fractional vacuum distillation.[1]
Protocol 2: Synthesis of N,N-diethyl-m-toluidine via Reductive Amination
This is a general protocol that can be adapted for the synthesis of N,N-diethyl-m-toluidine.[1]
Materials:
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m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
Dissolve m-toluidine and acetaldehyde (at least 2 equivalents) in the chosen aprotic solvent.
-
Add acetic acid to the mixture to facilitate the formation of the iminium ion.[1]
-
Stir the mixture at room temperature for 20-60 minutes.[1]
-
Add the reducing agent (STAB) portion-wise to the stirring solution.[1]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).[1]
-
Quench the reaction by the slow addition of water.[1]
-
Extract the aqueous layer with an organic solvent.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
-
Purify the crude product by fractional vacuum distillation.[1]
Visualizations
References
Technical Support Center: Purification of Crude N-Benzyl-N-ethyl-m-toluidine by Vacuum Distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude N-Benzyl-N-ethyl-m-toluidine via vacuum distillation. It includes frequently asked questions and troubleshooting advice to address common issues encountered during the experimental process.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for a successful purification.
| Property | Value |
| CAS Number | 119-94-8[1][2] |
| Molecular Formula | C16H19N[2][3][4] |
| Molecular Weight | 225.33 g/mol [2][3][4] |
| Appearance | Yellow to light brown liquid[2][3] |
| Boiling Point | 161-162 °C (lit.)[1][2] |
| Density | 0.770 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.5870 (lit.)[1][2] |
| Solubility | Soluble in organic solvents[3]. Insoluble in water[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from direct sunlight and in well-sealed containers.[2][3] The compound is sensitive to air and light and may darken upon storage.[5]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used as an intermediate in the synthesis of dyes, such as acid blue 90, 91, and 109.[2][5] It also finds application in pharmaceutical synthesis and other fine chemical processes.[3]
Q3: Why is vacuum distillation the preferred method for purifying crude this compound?
A3: Vacuum distillation is ideal for separating high-boiling-point compounds and temperature-sensitive products.[6] By reducing the pressure, the boiling point of this compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point.
Q4: What are the main impurities in crude this compound?
A4: Common impurities can include unreacted starting materials from its synthesis, such as m-toluidine, benzyl chloride, or ethyl bromide, and byproducts from side reactions like over-alkylation.[3][7]
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines the procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump
-
Cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
System Evacuation: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using the heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fractions, which may contain residual solvents or starting materials, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.
-
-
Completion: Once the majority of the product has distilled over and the temperature begins to rise or drop, or if charring is observed in the distillation flask, stop the distillation.
-
Cooling and Venting: Allow the apparatus to cool down completely before slowly and carefully venting the system to atmospheric pressure.
-
Product Characterization: Characterize the purified product by appropriate analytical techniques (e.g., GC, NMR) to confirm its purity.
Purification Workflow
Caption: Experimental workflow for the vacuum distillation of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Vacuum | - Leaks in the system (glassware joints, tubing).- Inefficient vacuum pump.- Inadequate cold trap. | - Check all connections and re-grease joints.- Inspect tubing for cracks or poor seals.- Service or replace the vacuum pump.- Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Absence or inefficiency of boiling chips/stirring.- Too rapid heating. | - Ensure uniform heating with a heating mantle and proper stirring.- Use fresh boiling chips or a magnetic stirrer.- Decrease the heating rate. |
| Product Decomposition (Darkening/Charring) | - Excessive heating temperature.- Presence of oxygen due to leaks.- Contamination with impurities that catalyze decomposition. | - Lower the vacuum to distill at a lower temperature.- Ensure the system is leak-proof.- Consider a pre-purification step (e.g., washing with a dilute acid or base) to remove reactive impurities. |
| Product Solidifying in Condenser | - Condenser water is too cold.- High melting point impurity is present. | - Increase the temperature of the condenser cooling water or use a solvent jacket. |
| Low Recovery of Purified Product | - Incomplete distillation.- Product loss in fore-run or residue.- Decomposition of the product. | - Ensure distillation is carried out to completion.- Optimize the collection of fractions.- Address any decomposition issues as described above. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting vacuum distillation issues.
References
- 1. N-Ethyl-N-Benzyl-M-Toluidine CAS 119-94-8 - 119-94-8, N-Ethyl-N-Benzyl-M-Toluidine | Made-in-China.com [m.made-in-china.com]
- 2. China China factory manufacture this compound with best price  Ethylbenzyltoluidine CAS 119-94-8 factory and manufacturers | Mit-ivy [mit-ivy.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in the benzylation of N-ethyl-m-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the benzylation of N-ethyl-m-toluidine.
Troubleshooting Low Yield
Low yield is a common challenge in the benzylation of N-ethyl-m-toluidine. This guide addresses potential causes and provides systematic solutions to improve your reaction outcomes.
Question: My benzylation of N-ethyl-m-toluidine is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yield in this N-alkylation reaction can stem from several factors, including reagent quality, reaction conditions, and the presence of side reactions. The following troubleshooting guide will help you identify and address the issue systematically.
Troubleshooting Flowchart
Caption: A flowchart for systematically troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the benzylation of N-ethyl-m-toluidine?
A1: The most prevalent side reaction is over-alkylation. The product, N-benzyl-N-ethyl-m-toluidine, is a tertiary amine and can react with another molecule of benzyl chloride to form a quaternary ammonium salt. This is especially problematic if a large excess of benzyl chloride is used or if the reaction temperature is too high.
Reaction Pathway and Side Reaction
Caption: The desired reaction pathway and a common side reaction.
Q2: What is the role of the base in this reaction?
A2: The benzylation of an amine with an alkyl halide, such as benzyl chloride, produces hydrochloric acid (HCl) as a byproduct. The base, typically a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for neutralizing this acid. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q3: Can I use a stronger base like sodium hydroxide (NaOH)?
A3: While a strong base will neutralize the acid, it can also promote side reactions with the benzyl chloride, such as hydrolysis to benzyl alcohol, which can complicate the purification process and potentially lower the yield of the desired product. Mild bases like sodium or potassium carbonate are generally preferred.
Q4: What is the optimal solvent for this reaction?
A4: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often effective for N-alkylation reactions. However, alcohols such as ethanol can also be used and are often a good choice as they are less expensive and easier to remove. The provided experimental protocol specifies ethanol as a suitable solvent.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of N-ethyl-m-toluidine and the appearance of the product spot. The reaction is considered complete when the starting amine spot is no longer visible.
Q6: My product is dark-colored. How can I purify it?
A6: Discoloration can be due to impurities or degradation products. The recommended method for purifying this compound is vacuum distillation.[1] Prior to distillation, a standard aqueous workup is necessary. This involves filtering off any inorganic salts, removing the solvent, and then extracting the crude product into an organic solvent, followed by washing and drying.
Data on Reaction Conditions and Yield
| Starting Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-ethyl-m-toluidine | Benzyl Chloride | Na₂CO₃ | Ethanol | Reflux | 4-6 | Good (not specified)[1] |
| p-Toluidine | Benzyl Bromide | K₂CO₃ | DMF | 60-80 | Not specified | 70-85 |
| Aniline | Benzyl Alcohol | Ru catalyst | Not specified | 25-50 | Not specified | 83-95 |
| m-Toluidine | Benzaldehyde | Raney Ni / H₂ | Ethanol | Room Temp - 60 | Not specified | 89-94[2] |
Note: The last two entries represent reductive amination, an alternative synthetic route.
Key Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of triarylmethane dye intermediates.
Synthesis of this compound [1]
-
Reaction Setup: To a stirred solution of N-ethyl-m-toluidine (1.0 mol) and sodium carbonate (1.2 mol) in ethanol, slowly add benzyl chloride (1.1 mol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove inorganic salts (sodium carbonate and sodium chloride).
-
Solvent Removal: Remove the solvent (ethanol) from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation.
References
Technical Support Center: Purifying N-Benzyl-N-ethyl-m-toluidine with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying N-Benzyl-N-ethyl-m-toluidine using column chromatography. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to overcome common challenges in your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on standard silica gel challenging?
A1: this compound is a tertiary amine, which is basic in nature. Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH). This acidity can lead to strong interactions with the basic amine, causing several issues:
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks.[1][2]
-
Irreversible Adsorption: A portion of the compound may bind permanently to the silica gel, leading to significant yield loss.[2]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.[2][3]
Q2: What are the recommended stationary phases for the purification of this compound?
A2: To mitigate the issues encountered with standard silica gel, several alternative stationary phases are recommended:
-
Deactivated Silica Gel: Standard silica gel can be "deactivated" by adding a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonia. This neutralizes the acidic silanol groups.[2][4]
-
Alumina (Neutral or Basic): Alumina is a suitable alternative to silica gel. For basic compounds like this compound, neutral or basic alumina is preferred.[2][5]
-
Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying amines without the need for mobile phase modifiers.[6]
Q3: What mobile phase systems are effective for the column chromatography of this compound?
A3: The choice of mobile phase depends on the stationary phase used. For normal-phase chromatography, common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
When using standard silica gel, it is highly recommended to add a small percentage of a basic modifier like triethylamine (typically 0.1-1% v/v) to the mobile phase to prevent peak tailing.[4][7]
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography is a viable option. For basic compounds, a mobile phase with a high pH is often beneficial as it keeps the amine in its neutral, less polar form, leading to better retention and separation on a C18 column. A typical mobile phase would consist of a mixture of acetonitrile and water with a basic modifier.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | - Strong interaction between the basic amine and acidic silica gel. - Column overload. | - Add a basic modifier (0.1-1% triethylamine or ammonia) to your mobile phase.[2][4] - Switch to a less acidic stationary phase like neutral/basic alumina or amine-functionalized silica.[2][6] - Reduce the amount of sample loaded onto the column. |
| Low or No Recovery of Compound | - Irreversible adsorption of the amine onto the silica gel. - The compound is too polar for the chosen mobile phase. | - Use a deactivated stationary phase (alumina or amine-functionalized silica).[2][6] - Increase the polarity of the mobile phase gradually. If using a modifier like TEA, ensure it is present throughout the purification. - Before committing to a large-scale column, test the stability and elution of your compound on a small scale with the chosen adsorbent and solvent system. |
| Compound Elutes with the Solvent Front | - The mobile phase is too polar for the compound. | - Start with a less polar mobile phase (e.g., higher percentage of hexane in a hexane/ethyl acetate system). - Perform thorough TLC analysis beforehand to determine the optimal starting solvent composition. An ideal Rf value for the target compound is around 0.2-0.3. |
| Poor Separation from Impurities | - Inappropriate mobile phase composition. - Improperly packed column. | - Optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and impurities. - Ensure the column is packed uniformly without any cracks or air bubbles. - Consider using a gradient elution (gradually increasing the mobile phase polarity) to improve separation. |
| Compound Degradation on the Column | - The compound is sensitive to the acidic nature of the silica gel. | - Use a neutral or basic stationary phase like alumina or amine-functionalized silica.[2] - Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. |
Data Presentation: Recommended Starting Conditions
| Stationary Phase | Recommended Mobile Phase System | Basic Modifier (if applicable) | Notes |
| Silica Gel (Standard) | Hexane / Ethyl Acetate | 0.1 - 1% Triethylamine (v/v) | The addition of TEA is critical to prevent peak tailing.[4] |
| Dichloromethane / Methanol | 0.1 - 1% Triethylamine (v/v) | A more polar system for more polar impurities. | |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate | Not typically required | Alumina is less acidic than silica and better suited for amines.[2] |
| Dichloromethane / Methanol | Not typically required | ||
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Not required | This stationary phase is designed for the purification of basic compounds.[6] |
| Dichloromethane / Methanol | Not required |
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel
-
TLC Analysis:
-
Prepare a series of developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% (v/v) triethylamine.
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine).
-
Pack the column with the slurry, ensuring a uniform and compact bed. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by performing TLC analysis on the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification using Neutral or Basic Alumina
The protocol is similar to that for silica gel, with the key difference being the stationary phase and the likely omission of a basic modifier in the mobile phase.
-
TLC Analysis:
-
Use alumina TLC plates to determine the optimal mobile phase (e.g., Hexane:Ethyl Acetate).
-
-
Column Preparation:
-
Pack the column with a slurry of neutral or basic alumina in the chosen mobile phase.
-
-
Sample Loading, Elution, and Isolation:
-
Follow steps 3-5 from Protocol 1.
-
Visualizations
Caption: A generalized workflow for the purification of this compound by column chromatography.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Achieving Pharmaceutical-Grade Purity of N-Benzyl-N-ethyl-m-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-Benzyl-N-ethyl-m-toluidine for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary based on the synthetic route. However, common impurities include:
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Unreacted Starting Materials: Residual N-ethyl-m-toluidine, m-toluidine, and benzyl chloride (or other benzylating agents).
-
Over-Alkylation Byproducts: Formation of quaternary ammonium salts from the reaction of the product with excess benzylating agent.
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Side-Reaction Products: Impurities arising from side reactions of the starting materials or intermediates.
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Residual Solvents and Reagents: Solvents, bases, or catalysts used during the synthesis.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the main component and detecting non-volatile impurities. A reverse-phase method is often suitable.[1]
-
Gas Chromatography (GC): GC is useful for detecting volatile impurities, such as residual solvents and unreacted starting materials.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) allows for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help in the structural elucidation of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and provide a fingerprint of the molecule.
Q3: What are the typical purity requirements for an active pharmaceutical ingredient (API) intermediate like this compound?
A3: While specific monographs for this compound may not be publicly available, general guidance from regulatory bodies like the International Council for Harmonisation (ICH) should be followed. For an API intermediate, purity is typically expected to be high, often >99.0%, with strict limits on specified, unspecified, and genotoxic impurities. The acceptable level for any given impurity depends on its potential toxicity and the daily dose of the final drug product.
Troubleshooting Guides
Issue 1: The final product has a persistent yellow or brown color.
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Possible Cause 1: Oxidation. Aromatic amines are susceptible to oxidation, which can form colored impurities.
-
Solution: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation. Use degassed solvents. Store the purified product under an inert atmosphere and protected from light.
-
-
Possible Cause 2: Residual Nitro-Aromatic Precursors. If the synthesis started from nitrotoluenes, incomplete reduction can leave highly colored impurities.
-
Solution: Ensure the reduction step in the synthesis is complete. If necessary, re-subject the material to the reduction conditions or consider a purification step that specifically targets these impurities, such as treatment with a reducing agent followed by a work-up.
-
-
Possible Cause 3: Thermally Labile Impurities. Some impurities may degrade upon heating, leading to discoloration.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Issue 2: HPLC analysis shows the presence of unreacted N-ethyl-m-toluidine.
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Possible Cause: Incomplete Benzylation. The benzylation reaction may not have gone to completion.
-
Solution 1: Reaction Optimization: Revisit the reaction conditions. Ensure a slight excess of the benzylating agent is used, and consider optimizing the reaction time, temperature, and base.
-
Solution 2: Purification by Vacuum Distillation. N-ethyl-m-toluidine has a lower boiling point than this compound. Careful fractional vacuum distillation can effectively separate the two.
-
Solution 3: Chromatographic Purification. Preparative HPLC or column chromatography can be used to separate the product from the unreacted starting material.
-
Issue 3: Mass spectrometry indicates an impurity with a higher molecular weight than the product.
-
Possible Cause: Over-Alkylation. The tertiary amine product can be further alkylated by the benzylating agent to form a quaternary ammonium salt.
-
Solution 1: Control Stoichiometry: Carefully control the stoichiometry of the reactants to avoid a large excess of the benzylating agent.
-
Solution 2: Aqueous Wash: Quaternary ammonium salts are generally water-soluble. An aqueous wash of the organic layer during the work-up can help remove these impurities.
-
Solution 3: Recrystallization (if applicable). If the product can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an effective method to remove the more soluble quaternary salt.
-
Experimental Protocols
Protocol 1: High-Purity Distillation of this compound
This protocol is based on methods for related aromatic amines and is intended to remove lower and higher boiling point impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (e.g., a McLeod or Pirani gauge), a short Vigreux column, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude this compound is dry before distillation by passing it through a short plug of anhydrous sodium sulfate or by azeotropic drying with a suitable solvent, followed by solvent removal under reduced pressure.
-
Distillation:
-
Charge the distillation flask with the crude material.
-
Slowly and carefully reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gradually heat the distillation flask using a heating mantle with stirring.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at a stable temperature. The boiling point will be significantly lower than the atmospheric boiling point. For reference, the related N-benzyl-m-toluidine boils at 153–157°C at 4 mmHg.[2]
-
Stop the distillation before the flask is completely dry to prevent the concentration and potential decomposition of high-boiling impurities.
-
-
Post-Distillation Handling: Cool the receiving flask under vacuum before slowly reintroducing an inert gas. Store the purified liquid under an inert atmosphere and protected from light.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for developing a validated HPLC method for purity analysis.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an experimentally determined λmax).
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
For higher accuracy and to comply with pharmaceutical standards, a reference standard should be used for quantitative analysis and for the identification and quantification of specific impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Typical Impurities Removed |
| Vacuum Distillation | Scalable, effective for removing non-volatile and volatile impurities. | Requires high temperatures which can degrade some compounds. Not effective for impurities with similar boiling points. | Unreacted starting materials, residual solvents, high-boiling byproducts. |
| Column Chromatography | High resolution, effective for separating closely related compounds. | Can be slow, requires large volumes of solvent, may be difficult to scale up. | Isomeric impurities, byproducts with similar polarity. |
| Recrystallization (of a salt) | Can provide very high purity, cost-effective. | Product must be a solid or form a stable, crystalline salt. Yield losses can be significant. | Soluble impurities, isomers with different crystal packing abilities. |
Visualizations
Caption: A typical workflow for the purification of this compound.
References
Strategies to control over-alkylation in tertiary amine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control over-alkylation during tertiary amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of tertiary amine synthesis?
A1: Over-alkylation is a common side reaction where the desired tertiary amine product acts as a nucleophile and reacts further with the alkylating agent. This leads to the formation of an undesired quaternary ammonium salt. This occurs because the product tertiary amine is often still sufficiently nucleophilic to compete with the starting secondary amine for the alkylating agent.[1][2][3]
Q2: Why is my direct alkylation of a secondary amine yielding a quaternary ammonium salt?
A2: The direct alkylation of secondary amines with alkyl halides is often difficult to control.[4] The tertiary amine product can be as nucleophilic, or sometimes even more so, than the starting secondary amine, leading to a "runaway" reaction where the desired product is quickly converted to the quaternary salt.[1][5] This is especially problematic with highly reactive alkylating agents like methyl iodide.[1][6]
Q3: What is reductive amination, and why is it a preferred method for tertiary amine synthesis?
A3: Reductive amination is a two-step process that is a robust and widely used alternative to direct alkylation for synthesizing tertiary amines while avoiding over-alkylation.[4][7][8] It involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[7][8] This method is highly effective because the iminium ion is more reactive towards reduction than the starting carbonyl group, and the resulting tertiary amine is not prone to further reaction under these conditions.[4]
Q4: Can I control over-alkylation by adjusting the stoichiometry of my reactants?
A4: Yes, stoichiometry plays a crucial role. Using a large excess of the secondary amine can favor the formation of the tertiary amine by increasing the probability of the alkylating agent reacting with the starting material rather than the product.[6][9] Conversely, using an excess of the alkylating agent will drive the reaction towards the formation of the quaternary ammonium salt.[1][9]
Q5: How do protecting groups help prevent over-alkylation?
A5: Protecting groups can be used to temporarily reduce the nucleophilicity of the amine. By converting the secondary amine to a less reactive functional group, such as a carbamate or an amide, the nitrogen lone pair is delocalized and less available for alkylation. After the desired alkylation on another part of the molecule is complete, the protecting group can be removed to regenerate the tertiary amine.[5]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of quaternary ammonium salt as a byproduct.
| Possible Cause | Recommended Solution & Rationale |
| Direct Alkylation Method | The inherent reactivity of the tertiary amine product makes it susceptible to further alkylation. Solution: Switch to reductive amination. This method avoids the use of highly reactive alkyl halides and the formation of a nucleophilic tertiary amine under conditions where it can be further alkylated.[4][7] |
| Incorrect Stoichiometry | Using a 1:1 ratio or an excess of the alkylating agent favors over-alkylation. Solution: Use a significant excess (2-5 equivalents) of the starting secondary amine. This statistically favors the reaction of the alkylating agent with the intended reactant.[9][10] |
| Highly Reactive Alkylating Agent | Alkyl halides with good leaving groups (e.g., I > Br > Cl) and less steric hindrance (e.g., methyl > primary > secondary) react faster, increasing the likelihood of over-alkylation.[1] Solution: If possible, choose an alkylating agent with a less reactive leaving group or more steric bulk. Alternatively, control the addition of the alkylating agent by adding it slowly to the reaction mixture to maintain a low concentration. |
| Reaction Conditions | High temperatures can increase the rate of the undesired over-alkylation reaction. Solution: Perform the reaction at a lower temperature. This can help to control the reaction rate and improve selectivity for the desired tertiary amine. |
Experimental Protocols
Key Experiment: Synthesis of a Tertiary Amine via Reductive Amination
This protocol provides a general methodology for the synthesis of a tertiary amine from a secondary amine and an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Secondary amine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the secondary amine in the chosen solvent, add the aldehyde.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Reaction pathway illustrating over-alkylation.
Caption: Troubleshooting workflow for over-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solved In reactions between alkyl halides and amines, the | Chegg.com [chegg.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Removal of unreacted starting materials from N-Benzyl-N-ethyl-m-toluidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from N-Benzyl-N-ethyl-m-toluidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Final product is contaminated with m-toluidine or N-ethyl-m-toluidine (basic impurities). | Incomplete reaction. Inefficient initial workup. Co-distillation due to similar boiling points at atmospheric pressure. | 1. Acid-Base Extraction: Perform an acid wash. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid (1M HCl). The basic impurities and the product will move to the aqueous layer as hydrochloride salts. Neutralize the aqueous layer with NaOH and extract the free amines back into an organic solvent.[1][2] 2. Vacuum Distillation: Carefully perform fractional distillation under reduced pressure. The significant difference in boiling points under vacuum allows for effective separation.[3][4] 3. Adsorption Chromatography: Use acidic aluminum oxide or silanized silica gel, which can effectively separate tertiary amines from primary and secondary amines.[5][6] |
| Final product is contaminated with unreacted benzyl halide (e.g., benzyl chloride/bromide). | Incomplete reaction or use of excess benzylating agent. | 1. Chemical Quenching: Before the main workup, quench the reaction mixture by adding a scavenger like aqueous ammonia. This converts the benzyl halide to benzylamine, which can then be easily removed with an acid wash during extraction.[7] 2. Acid-Base Extraction: During the workup, wash the organic layer containing the crude product with dilute acid. The basic this compound will form a water-soluble salt, while the neutral benzyl halide remains in the organic layer, which can be separated and discarded.[8][9] |
| Product is dark in color or shows signs of decomposition after distillation. | Distillation temperature is too high, causing decomposition. Amines are susceptible to air oxidation at high temperatures. | 1. Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the amine significantly, thus avoiding thermal decomposition.[10][11] 2. Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation. |
| Poor separation or streaking during silica gel column chromatography. | The basic amine product is strongly interacting with the acidic silanol groups on the surface of the silica gel.[12][13] | 1. Modify the Mobile Phase: Add a small amount of a competing base, such as 0.5-1% triethylamine, to the eluent system (e.g., hexane/ethyl acetate). This will occupy the acidic sites on the silica, allowing your product to elute properly.[1][12] 2. Use a Different Stationary Phase: Employ an amine-functionalized silica column (KP-NH) or a neutral stationary phase like alumina to avoid the strong acid-base interaction.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities I need to remove?
Based on typical synthetic routes, the most common unreacted starting materials are N-ethyl-m-toluidine and the benzylating agent (e.g., benzyl chloride or benzyl bromide). If the synthesis starts from m-toluidine, then m-toluidine could also be present. A common side-product from over-alkylation is N,N-diethyl-m-toluidine.[3]
Q2: Which purification method is the most effective for achieving high purity?
For this compound, a multi-step approach is best.
-
Initial Workup: Start with an acid-base extraction to separate the basic product and amine starting materials from any neutral organic impurities (like unreacted benzyl halide).[8][9]
-
Final Purification: Follow up with vacuum distillation . This technique is highly effective at separating the final tertiary amine product from lower-boiling primary and secondary amine starting materials.[3][4] This combination can yield a product with purity exceeding 99%.[5]
Q3: How can I confirm that vacuum distillation will be effective?
Vacuum distillation separates compounds based on differences in their boiling points under reduced pressure.[4] The significant difference between the product and potential unreacted amines, as shown in the table below, makes this an excellent method.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| m-Toluidine | 76 - 77 | 7 |
| N-Ethyl-m-toluidine | 111 - 112 | 20 |
| N-Benzyl-m-toluidine | 153 - 157 | 4 |
| Data sourced from Organic Syntheses procedures.[14][15] |
Q4: When should I choose column chromatography over distillation?
Column chromatography is preferred when the boiling points of the impurities are very close to that of the product, making distillation impractical. It is also useful for removing non-volatile impurities. However, for separating residual m-toluidine or N-ethyl-m-toluidine from the final product, vacuum distillation is generally more efficient and scalable. If you must use chromatography for amines, remember to use a modified mobile phase or an amine-specific stationary phase.[1][12]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Product Cleanup
This protocol separates the desired basic amine from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (use approximately 3 volumes of solvent per volume of crude oil).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently.
-
Separation: Allow the layers to separate. The amine product and any unreacted amine starting materials will be protonated and move to the bottom aqueous layer. The top organic layer, containing neutral impurities like unreacted benzyl halide, should be drained and discarded.[8]
-
Regeneration of Free Amine: Cool the acidic aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (confirm with pH paper). The amine will deprotonate and may precipitate or form an oily layer.[2]
-
Re-extraction: Extract the free amine from the basified aqueous solution three times with fresh portions of the organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified crude amine.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the final purification of the amine after initial cleanup.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.[14]
-
Charge the Flask: Add the crude this compound from Protocol 1 to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Reduce Pressure: Slowly reduce the pressure in the system to the desired level (e.g., 4-20 mmHg).[14][15]
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling forerun, which may contain residual m-toluidine or N-ethyl-m-toluidine.
-
Once the temperature stabilizes at the boiling point of the product (approx. 153-157 °C at 4 mmHg), switch to a clean receiving flask to collect the pure this compound fraction.[14]
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask. Release the vacuum before turning off the cooling water.
Visualizations
The following diagrams illustrate key workflows and concepts in the purification process.
Caption: General experimental workflow for purification.
Caption: Decision tree for selecting a purification method.
Caption: Diagram of acid-base extraction separation.
References
- 1. youtube.com [youtube.com]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 11. buschvacuum.com [buschvacuum.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Aromatic Amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of aromatic amines. Below you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in catalyst selection.
Troubleshooting Guide
Issue 1: Poor Selectivity and Over-alkylation
Q: My reaction is producing a mixture of mono- and di-alkylated products, with low selectivity for the desired secondary amine. How can I mitigate this?
-
Stoichiometric Control: Using a large excess of the aromatic amine relative to the alkylating agent can statistically favor mono-alkylation. However, this approach can be atom-inefficient and may complicate product purification.[3]
-
Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent (e.g., using a syringe pump) helps to maintain its low concentration in the reaction mixture. This minimizes the opportunity for the more reactive secondary amine product to react further.[3]
-
"Borrowing Hydrogen" (BH) or Hydrogen Autotransfer (HAT) Strategy: This modern approach utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst.[3][4] The in-situ generation of the electrophilic aldehyde/ketone intermediate, followed by condensation with the amine and subsequent reduction, often leads to higher selectivity for mono-alkylation. Water is the only byproduct in this atom-economical process.[4]
-
Protecting Groups: In some cases, the use of a protecting group on the amine can prevent over-alkylation. However, this adds extra steps to the synthetic route (protection and deprotection).
Issue 2: Low or No Conversion
Q: I am observing poor conversion of my starting aromatic amine. What are the likely causes and how can I improve the yield?
A: Low conversion can be attributed to several factors related to the reactants, catalyst, or reaction conditions. Consider the following troubleshooting steps:
-
Reactivity of the Alkylating Agent: When using alkyl halides, the reactivity follows the trend I > Br > Cl. If you are using a less reactive halide, consider switching to a more reactive one.[3]
-
Steric Hindrance: Significant steric bulk on either the aromatic amine (e.g., ortho-substituents) or the alkylating agent can impede the reaction.[3] If possible, using less sterically hindered starting materials may improve conversion.
-
Electronic Effects: Aromatic amines with strong electron-withdrawing groups are less nucleophilic and therefore less reactive. These substrates may require more forcing conditions, such as higher temperatures, a stronger base, or a more active catalyst.[3]
-
Catalyst Activity and Handling: For catalyzed reactions, ensure the catalyst is active. Some catalysts are air- or moisture-sensitive and require handling under an inert atmosphere.[3] Impurities in the starting materials or solvent can also poison the catalyst.[3]
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to substrate or product decomposition.[3]
-
Solvent: The choice of solvent is crucial and should be appropriate for the reaction temperature and solubility of the reagents.
-
Base: The type and amount of base can significantly influence the reaction outcome. For "borrowing hydrogen" reactions, a strong base like potassium tert-butoxide (KOtBu) is commonly used.[3][5]
-
Issue 3: Catalyst Deactivation
Q: My catalytic reaction starts but then stalls before reaching completion. What might be causing catalyst deactivation?
A: Catalyst deactivation can occur through several pathways, particularly in catalytic cycles like the "borrowing hydrogen" strategy.
-
Product Inhibition: The N-alkylated amine product, or over-alkylation byproducts like tertiary amines, can coordinate to the metal center and inhibit its catalytic activity.[3]
-
Impurities: As mentioned, impurities in the reactants or solvent can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous.[3]
-
Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst.[3] It may be necessary to screen catalysts with higher thermal stability or optimize the reaction at a lower temperature.
-
Ligand Dissociation/Decomposition: The ligands coordinated to the metal center play a critical role in its stability and activity. Ligand dissociation or decomposition can lead to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the "Borrowing Hydrogen" strategy over classical N-alkylation with alkyl halides?
A1: The "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer (HAT) strategy offers several advantages, aligning with the principles of green chemistry:
-
Atom Economy: The only byproduct is water, making it a highly atom-economical process.[4]
-
Reduced Waste: It avoids the formation of stoichiometric salt byproducts that are generated when using alkyl halides.
-
Use of Benign Reagents: Alcohols are generally more readily available, less toxic, and more environmentally benign than the corresponding alkyl halides.
-
High Selectivity: The BH method often provides higher selectivity for the mono-N-alkylation of primary amines.[3]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific requirements of your synthesis:
-
Homogeneous Catalysts: These are soluble in the reaction medium and often exhibit high activity and selectivity under mild conditions. However, their separation from the product can be challenging, and catalyst recycling may be difficult.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically a solid catalyst in a liquid-phase reaction) and can be easily separated by filtration, facilitating product purification and catalyst recycling. However, they may sometimes exhibit lower activity or require more forcing reaction conditions compared to their homogeneous counterparts.
Q3: Can I use secondary alcohols as alkylating agents in the "Borrowing Hydrogen" reaction?
A3: Yes, while primary alcohols are more commonly used, the N-alkylation of aromatic amines with secondary alcohols using the "borrowing hydrogen" strategy has been successfully demonstrated with various catalytic systems.
Data Presentation: Catalyst Performance in N-Alkylation
Table 1: Performance of Various Catalysts in the N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 99 (GC) | [5] |
| CoNₓ@NC | t-BuOK | Toluene | 140 | 18-24 | 75-98 | [6] |
| [RuCl₂(p-cymene)]₂ | K₂CO₃ | Toluene | 110 | 24 | 95 | [7] |
| Cp*Ir complex | K₂CO₃ | Dioxane | 100 | 24 | 92 | [8] |
| Fe-Pd bimetallic MOF | None | Toluene | 120 | 12 | 98 | [9] |
Table 2: Nickel-Catalyzed N-Alkylation of Substituted Anilines with Benzyl Alcohol
Reaction Conditions: Aniline derivative (0.25 mmol), Benzyl alcohol (1.0 mmol), NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), t-BuOK (0.25 mmol), Toluene (2.0 mL), 130 °C, 48 h.
| Aniline Substituent | Isolated Yield (%) |
| 4-methoxy | 88 |
| 4-methyl | 85 |
| 4-fluoro | 75 |
| 4-chloro | 72 |
| 4-bromo | 68 |
| 2-methyl | 49 |
| 3,5-dimethyl | 82 |
Data sourced from[5].
Experimental Protocols
Protocol 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
This protocol is adapted from a procedure described by Balaraman and co-workers.[5]
Materials:
-
Aniline (0.25 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Nickel(II) bromide (NiBr₂) (0.025 mmol, 10 mol%)
-
1,10-phenanthroline (0.05 mmol, 20 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.25 mmol)
-
Anhydrous toluene (2.0 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (0.25 mmol).
-
Add a magnetic stir bar.
-
Add anhydrous toluene (2.0 mL) to the tube.
-
Add aniline (0.25 mmol) followed by benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion.
-
For product isolation, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed N-Alkylation of p-Anisidine with 1-Octanol
This protocol is adapted from a procedure reported by Baratta and co-workers.[7]
Materials:
-
p-Anisidine (1.0 mmol)
-
1-Octanol (1.0 mmol)
-
[RuCl₂(AMPY)(DPPF)] (cis-isomer) (0.025 mmol, 2.5 mol%)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Anhydrous toluene (1.0 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the Ru-catalyst (2.5 mol%), KOtBu (1.0 mmol), p-anisidine (1.0 mmol), and 1-octanol (1.0 mmol).
-
Add a magnetic stir bar.
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial on a magnetic stirrer at room temperature (25 °C).
-
Allow the reaction to proceed with stirring for 24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the product can be isolated using standard workup and purification procedures as described in Protocol 1.
Protocol 3: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
This protocol is based on a procedure using a cobalt-based catalyst.[6]
Materials:
-
Aniline (0.5 mmol)
-
Benzyl alcohol (1.0 mmol)
-
CoNₓ@NC catalyst (10 mg)
-
Potassium tert-butoxide (t-BuOK) (0.5 mmol)
-
Anhydrous toluene (2.0 mL)
-
Sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry sealed reaction tube, add the CoNₓ@NC catalyst (10 mg) and t-BuOK (0.5 mmol).
-
Add a magnetic stir bar.
-
Under an inert atmosphere, add anhydrous toluene (2.0 mL).
-
Add aniline (0.5 mmol) and benzyl alcohol (1.0 mmol) to the tube.
-
Seal the tube and place it in a preheated oil bath or heating block at 140 °C.
-
Stir the reaction mixture for 18-24 hours.
-
After cooling to room temperature, the catalyst can be separated by filtration or centrifugation.
-
The filtrate can then be concentrated and the crude product purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of aromatic amines.
Caption: Logic diagram for catalyst selection in N-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Purity Assessment of N-Benzyl-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of N-Benzyl-N-ethyl-m-toluidine, a key intermediate in various manufacturing processes. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines High-Performance Liquid Chromatography (HPLC) as the primary analytical method, with Gas Chromatography (GC) as a viable alternative.
Introduction to this compound and its Purity Assessment
This compound is a tertiary amine used in the synthesis of dyes and other chemical products. Its purity is crucial as impurities can affect the properties, stability, and safety of the downstream products. The most common route for its synthesis involves the benzylation of N-ethyl-m-toluidine. Potential impurities arising from this synthesis can include unreacted starting materials such as N-ethyl-m-toluidine and benzyl chloride (or other benzylating agents), as well as by-products from side reactions. Another possible synthesis route involves the reaction of benzaldehyde with m-toluidine to form an intermediate Schiff base, followed by reduction and subsequent ethylation, which could introduce unreacted benzaldehyde, m-toluidine, and the Schiff base as impurities[1].
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and versatile technique for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds.
Recommended HPLC Method
A reverse-phase HPLC method is particularly well-suited for the analysis of this compound and its potential impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
Column: A Newcrom R1 column is a recommended stationary phase for this separation[2]. Alternatively, a C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) can be effectively used, similar to methods for related aromatic amines[3].
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier is typically employed. For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been suggested[2]. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid[2]. A typical gradient could be:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for aromatic compounds like this compound and its likely impurities[3].
-
Sample Preparation: A stock solution of the this compound sample can be prepared at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). The solution should be filtered through a 0.45 µm syringe filter before injection[3].
HPLC Analysis Workflow
References
Structural Confirmation of N-Benzyl-N-ethyl-m-toluidine: A Comparative ¹H and ¹³C NMR Spectral Analysis
For Immediate Release
In the landscape of pharmaceutical development and synthetic chemistry, unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a cornerstone technique for determining molecular architecture. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of N-Benzyl-N-ethyl-m-toluidine, a substituted aromatic amine of interest to researchers and drug development professionals. Due to the absence of publicly available experimental spectra for this compound, this guide leverages a comparative approach, utilizing established data from structurally analogous compounds to predict its spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. By analyzing the spectra of similar molecules, we can confidently predict the spectral features of this compound. The predicted data is summarized in Table 1, alongside experimental data for the comparable compounds: N-benzylaniline, N-benzyl-4-methyl-aniline, and N-ethyl-m-toluidine.
Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | Aromatic-H (m-toluidine): ~6.5-7.2Aromatic-H (benzyl): ~7.2-7.4-CH₂- (benzyl): ~4.4-CH₂- (ethyl): ~3.4 (q)-CH₃ (m-toluidine): ~2.3-CH₃ (ethyl): ~1.2 (t) | Aromatic C-N: ~148Aromatic C (benzyl, ipso): ~139Aromatic C-CH₃: ~138Aromatic CH (benzyl): ~128.6, 127.1, 126.8Aromatic CH (m-toluidine): ~129, 116, 113, 112-CH₂- (benzyl): ~54-CH₂- (ethyl): ~45-CH₃ (m-toluidine): ~21-CH₃ (ethyl): ~12 |
| N-benzylaniline [1] | Aromatic-H (aniline): 6.68 (d), 6.76 (t), 7.22 (t)Aromatic-H (benzyl): 7.32-7.44 (m)-CH₂-: 4.38 (s)-NH-: 4.06 (br s) | Aromatic C-N: 148.2Aromatic C (benzyl, ipso): 139.5Aromatic CH: 129.3, 128.6, 127.5, 127.2, 117.6, 112.9-CH₂-: 48.4 |
| N-benzyl-4-methyl-aniline [1] | Aromatic-H (toluidine): 6.69 (d), 7.05 (d)Aromatic-H (benzyl): 7.32-7.44 (m)-CH₂-: 4.36 (s)-NH-: 4.04 (br s)-CH₃: 2.30 (s) | Aromatic C-N: 145.8Aromatic C (benzyl, ipso): 139.6Aromatic C-CH₃: 126.9Aromatic CH: 129.8, 128.6, 127.6, 127.2, 113.2-CH₂-: 48.8-CH₃: 20.4 |
| N-ethyl-m-toluidine | No complete dataset available in search results. | No complete dataset available in search results. |
Structural Assignment and Rationale
The predicted chemical shifts for this compound are based on the additive effects of the benzyl, ethyl, and methyl substituents on the aniline core.
-
Aromatic Protons: The protons on the m-toluidine ring are expected to appear in the range of 6.5-7.2 ppm, influenced by the electron-donating nature of the amino and methyl groups. The five protons of the benzyl group will likely resonate further downfield, between 7.2 and 7.4 ppm, due to the aromatic ring current.
-
Aliphatic Protons: The benzylic methylene protons (-CH₂-) are predicted to have a chemical shift around 4.4 ppm. The methylene protons of the ethyl group (-CH₂-) are expected to appear as a quartet around 3.4 ppm, coupled to the adjacent methyl protons. The methyl protons of the ethyl group will likely be a triplet around 1.2 ppm. The methyl group on the toluidine ring is predicted to be a singlet around 2.3 ppm.
-
Aromatic Carbons: The carbon attached to the nitrogen (C-N) is expected to be the most deshielded of the aromatic carbons, around 148 ppm. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
Aliphatic Carbons: The benzylic carbon is predicted around 54 ppm, while the methylene and methyl carbons of the ethyl group are expected at approximately 45 ppm and 12 ppm, respectively. The methyl carbon of the toluidine ring should appear around 21 ppm.
Experimental Protocols
To experimentally verify the structure of this compound, the following general NMR protocols can be employed.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for similar aromatic amines and is recommended here. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a high-quality spectrum, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Parameters: A standard proton experiment involves a single pulse acquisition. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Parameters: A standard carbon experiment is proton-decoupled to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Visualization of Key Structural Correlations
The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton and carbon environments that would be distinguished in the NMR spectra.
Figure 1. Molecular structure of this compound with key functional groups highlighted.
This guide provides a robust framework for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. By comparing predicted spectral data with experimentally acquired spectra, researchers can confidently verify the identity and purity of their synthesized compounds.
References
A Comparative Analysis of N-Benzyl-N-ethyl-m-toluidine and Other Key Intermediates in Triphenylmethane Dye Synthesis
For Immediate Publication
A detailed comparative study of N-Benzyl-N-ethyl-m-toluidine and other dye intermediates reveals key performance differences in the synthesis of triphenylmethane dyes. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the selection of appropriate intermediates for specific applications, supported by experimental protocols and mechanistic visualizations.
The synthesis of high-performance triphenylmethane dyes, a class of brilliantly colored compounds with wide-ranging applications in textiles, biomedical staining, and as analytical reagents, is critically dependent on the choice of precursor molecules. This report focuses on a comparative analysis of this compound against two other common intermediates: N,N-diethylaniline and Michler's ketone. The comparison centers on their roles in the synthesis of commercially significant dyes: Acid Blue 90, Brilliant Green, and Crystal Violet, respectively.
Executive Summary of Comparative Performance
The selection of a dye intermediate has a profound impact on the yield, purity, and ultimately the performance characteristics of the final dyestuff. While direct comparative studies synthesizing the exact same dye with these different intermediates are scarce in publicly available literature, a compilation of data from various synthesis reports allows for a qualitative and semi-quantitative comparison.
| Intermediate | Target Dye | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| This compound | Acid Blue 90 | High (not explicitly quantified in available literature) | Typically high, with the intermediate itself available at >99% purity.[1][2] | Produces dyes with good fastness properties suitable for textiles.[2] | Synthesis of the intermediate can be complex. |
| N,N-diethylaniline | Brilliant Green | High (not explicitly quantified in available literature) | Commercially available at >98.5% purity.[3] | Versatile precursor for various dyes; relatively straightforward condensation reaction.[4] | The final dye may have applications limited by toxicity concerns in certain areas. |
| Michler's Ketone | Crystal Violet | High (A yield of 96% or more is reported for the synthesis of the ketone itself).[5] | High purity is achievable through established synthetic routes.[5] | A key intermediate for a range of violet dyes with strong tinctorial strength.[6] | Michler's ketone is a suspected carcinogen, requiring careful handling and purification of the final product to remove it as an impurity.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible results in dye synthesis. The following protocols are based on established synthesis routes for the respective dyes.
Synthesis of Acid Blue 90 using this compound
The synthesis of Acid Blue 90 is a multi-step process that begins with the condensation of this compound with benzaldehyde. This is followed by sulfonation and oxidation to yield the final dye.[8]
Step 1: Condensation
-
React this compound with benzaldehyde in the presence of a condensing agent such as concentrated sulfuric acid.
-
The reaction mixture is heated to form the leuco base of the dye.
Step 2: Sulfonation
-
The leuco base is then treated with a sulfonating agent, like oleum (fuming sulfuric acid), to introduce sulfonic acid groups, which impart water solubility to the dye.
Step 3: Oxidation
-
The sulfonated leuco base is oxidized using an oxidizing agent such as lead dioxide or manganese dioxide. This step develops the chromophore and the characteristic brilliant blue color of Acid Blue 90.
-
The final dye is then isolated and purified.
Synthesis of Brilliant Green using N,N-diethylaniline
Brilliant Green is synthesized through the condensation of N,N-diethylaniline with benzaldehyde.
Step 1: Condensation
-
One mole of benzaldehyde is reacted with two moles of N,N-diethylaniline in the presence of a condensing agent like concentrated sulfuric acid or anhydrous zinc chloride.[9]
-
This reaction forms the colorless leuco base of Brilliant Green.
Step 2: Oxidation
-
The leuco base is then oxidized to the colored dye. This is typically achieved using an oxidizing agent like lead dioxide (PbO2) in an acidic medium.[9]
-
The resulting Brilliant Green dye is then purified.
Synthesis of Crystal Violet using Michler's Ketone
Crystal Violet can be synthesized via the reaction of Michler's ketone with N,N-dimethylaniline.
Step 1: Condensation
-
Michler's ketone is reacted with N,N-dimethylaniline in the presence of a dehydrating agent and catalyst, such as phosphorus oxychloride.[5]
-
This condensation reaction forms an intermediate which is then converted to the dye.
Step 2: Hydrolysis and Salt Formation
-
The intermediate from the condensation step is subjected to hydrolysis, often with hydrochloric acid, to form the final Crystal Violet dye.[5]
-
The dye is then purified, often by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Synthesis workflow for Acid Blue 90.
Caption: Synthesis workflow for Brilliant Green.
Caption: Synthesis workflow for Crystal Violet.
Reaction Mechanisms
The synthesis of triphenylmethane dyes from these intermediates generally follows a reaction pathway involving electrophilic substitution on an electron-rich aromatic ring.
Caption: General reaction mechanism for triphenylmethane dye formation.
Conclusion
The choice between this compound, N,N-diethylaniline, and Michler's ketone as intermediates for triphenylmethane dye synthesis depends on the desired final product, required purity, and safety considerations. This compound is a key precursor for high-performance acid dyes like Acid Blue 90, valued in the textile industry. N,N-diethylaniline offers a versatile route to dyes such as Brilliant Green, while Michler's ketone is fundamental for producing Crystal Violet and other violet hues, though its hazardous nature necessitates stringent purification of the final products. Further research focusing on direct comparative studies under identical reaction conditions would provide more definitive quantitative data on the performance of these essential dye intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. N N-DIETHYLANILINE (for synthesis) Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 4. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. A vibrational spectroscopic and principal component analysis of triarylmethane dyes by comparative laboratory and portable instrumentation [iris.cnr.it]
- 7. Analysis of triphenylmethane dyes in seafood products: a review of extraction methods and determination by liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of o-, m-, and p-Toluidine Derivatives in N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-toluidine derivatives in N-alkylation reactions. Understanding the factors that influence the rate and yield of these reactions is crucial for the efficient synthesis of N-alkylated aromatic amines, which are important intermediates in the development of pharmaceuticals and other advanced materials. This document summarizes the key theoretical principles, presents available experimental data, and provides detailed experimental protocols.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis. The reactivity of the amine is primarily governed by its nucleophilicity, which is influenced by both electronic and steric factors. In the case of toluidine isomers, the position of the methyl group on the aromatic ring relative to the amino group significantly impacts these factors, leading to differences in their reactivity towards N-alkylation.
Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom of the amino group through an inductive effect (+I) and hyperconjugation. This enhanced electron density increases the nucleophilicity of the amine, making it more reactive towards electrophiles like alkylating agents. The electron-donating effect is most pronounced when the methyl group is in the ortho or para position to the amino group.
Steric Effects: The proximity of the methyl group to the amino group in o-toluidine introduces steric hindrance. This bulkiness can impede the approach of the alkylating agent to the nitrogen atom, thereby slowing down the reaction rate. This "ortho effect" can also influence the basicity of the amine.
Comparative Reactivity
The reactivity of toluidine isomers in N-alkylation is a direct consequence of the interplay between electronic and steric effects. The expected and observed order of reactivity is generally:
para > meta > ortho
This trend is strongly supported by the basicity of the isomers, which is a good measure of their nucleophilicity. A higher pKa value of the conjugate acid indicates a stronger base and a more nucleophilic amine.
Data Presentation
| Isomer | pKa of Conjugate Acid | Relative Rate Constant (k/k_aniline) in Halogenation[1] | Isolated Yield in N-Alkylation with 4-hydroxybutan-2-one (%)[2] |
| p-Toluidine | 5.08 | 2.5 | Not Reported |
| m-Toluidine | 4.73 | Not Reported | Not Reported |
| o-Toluidine | 4.44 | 1.2 | 95 |
Note: The halogenation reaction provides a reasonable proxy for the relative reactivity in electrophilic substitution reactions like N-alkylation.
Experimental Protocols
Below are detailed methodologies for performing N-alkylation of toluidine derivatives. These protocols can be adapted for a direct comparative study.
Protocol 1: N-Alkylation using Alkyl Halides
This is a classical method for N-alkylation.
Materials:
-
Toluidine isomer (o-, m-, or p-)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium bicarbonate)
-
Solvent (e.g., acetonitrile, DMF)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the toluidine isomer (1.0 eq.) in the chosen solvent.
-
Add the base (2.0 eq.).
-
To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reductive Amination
This method is often preferred for mono-alkylation as it can minimize over-alkylation.
Materials:
-
Toluidine isomer (o-, m-, or p-)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the toluidine isomer (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between toluidine isomer structure and N-alkylation reactivity.
Caption: General experimental workflow for the N-alkylation of toluidine derivatives.
Discussion and Conclusion
The reactivity of toluidine isomers in N-alkylation is a clear demonstration of the combined influence of electronic and steric effects in organic reactions. The electron-donating methyl group activates the amine, with the effect being strongest in the para and ortho positions. However, the steric hindrance in the ortho isomer significantly counteracts this electronic activation, leading to the lowest reactivity among the three isomers. Consequently, p-toluidine is the most reactive, followed by m-toluidine, and then o-toluidine.
For researchers and drug development professionals, this predictable trend is valuable for reaction planning and optimization. When designing syntheses involving N-alkylation of toluidine derivatives, the choice of isomer will have a direct impact on reaction times, required temperatures, and overall yields. For the less reactive o-toluidine, more forcing reaction conditions or more active catalytic systems may be necessary to achieve desired outcomes. Conversely, the high reactivity of p-toluidine may require careful control of stoichiometry to avoid over-alkylation. The provided experimental protocols offer a starting point for developing robust and efficient N-alkylation procedures for any of the toluidine isomers.
References
Validation of N-Benzyl-N-ethyl-m-toluidine Synthesis: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the validation of synthesized N-Benzyl-N-ethyl-m-toluidine, a key intermediate in various chemical and pharmaceutical applications. We present detailed experimental protocols and comparative data to aid in the unequivocal identification and purity assessment of the target compound against potential starting materials and isomers.
Synthesis of this compound
A common route for the synthesis of this compound involves the reductive amination of benzaldehyde with N-ethyl-m-toluidine. This method is effective and yields the desired product with good purity. An alternative approach involves the benzylation of N-ethyl-m-toluidine.
Illustrative Synthetic Scheme:
-
Reductive Amination: N-ethyl-m-toluidine reacts with benzaldehyde in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to form this compound.
-
Direct Benzylation: N-ethyl-m-toluidine is treated with benzyl chloride or benzyl bromide in the presence of a base to yield the final product.
Spectroscopic Validation Workflow
The successful synthesis of this compound must be confirmed through a series of spectroscopic analyses. The following workflow ensures the correct identification of the compound and the absence of significant impurities.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Experimental Protocols
Synthesis of this compound (Reductive Amination)
-
Reaction Setup: In a round-bottom flask, dissolve N-ethyl-m-toluidine (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate or using an ATR accessory.
-
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electrospray ionization (ESI) source.
Comparative Spectroscopic Data
The following tables present a comparison of the expected spectroscopic data for this compound with its precursor, N-ethyl-m-toluidine, and a potential isomeric impurity, N-Benzyl-N-ethyl-p-toluidine.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~7.30-7.15 (m, 5H) | Aromatic (Benzyl) |
| ~7.10 (t, 1H) | Aromatic (Toluidine) | |
| ~6.60-6.50 (m, 3H) | Aromatic (Toluidine) | |
| ~4.50 (s, 2H) | -CH₂- (Benzyl) | |
| ~3.40 (q, 2H) | -CH₂- (Ethyl) | |
| ~2.30 (s, 3H) | -CH₃ (Toluidine) | |
| ~1.15 (t, 3H) | -CH₃ (Ethyl) | |
| N-ethyl-m-toluidine [1] | ~7.05 (t, 1H) | Aromatic |
| ~6.55-6.45 (m, 3H) | Aromatic | |
| ~3.50 (br s, 1H) | N-H | |
| ~3.15 (q, 2H) | -CH₂- (Ethyl) | |
| ~2.30 (s, 3H) | -CH₃ (Toluidine) | |
| ~1.25 (t, 3H) | -CH₃ (Ethyl) | |
| N-Benzyl-N-ethyl-p-toluidine | ~7.35-7.20 (m, 5H) | Aromatic (Benzyl) |
| ~7.00 (d, 2H) | Aromatic (Toluidine) | |
| ~6.65 (d, 2H) | Aromatic (Toluidine) | |
| ~4.45 (s, 2H) | -CH₂- (Benzyl) | |
| ~3.35 (q, 2H) | -CH₂- (Ethyl) | |
| ~2.25 (s, 3H) | -CH₃ (Toluidine) | |
| ~1.10 (t, 3H) | -CH₃ (Ethyl) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound | ~148.5, 139.0, 138.5, 129.0, 128.5, 127.0, 116.0, 112.0, 108.0, 54.0, 45.0, 21.5, 12.5 |
| N-ethyl-m-toluidine | ~148.0, 138.5, 129.0, 116.0, 112.0, 108.0, 45.0, 21.5, 15.0 |
| N-Benzyl-N-ethyl-p-toluidine | ~146.0, 139.5, 130.0, 128.5, 127.0, 126.5, 113.0, 54.5, 45.5, 20.5, 12.5 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3050 (Aromatic C-H), ~2970 (Aliphatic C-H), ~1600, 1500 (C=C stretch), ~1350 (C-N stretch) | 225.15 [M]⁺, 91.05 [C₇H₇]⁺ (tropylium ion)[2][3] |
| N-ethyl-m-toluidine | ~3400 (N-H stretch), ~3030 (Aromatic C-H), ~2960 (Aliphatic C-H), ~1610, 1510 (C=C stretch) | 135.10 [M]⁺[1] |
| N-Benzyl-N-ethyl-p-toluidine | ~3050 (Aromatic C-H), ~2970 (Aliphatic C-H), ~1615, 1515 (C=C stretch), ~1340 (C-N stretch) | 225.15 [M]⁺, 91.05 [C₇H₇]⁺ |
Data Interpretation and Validation
-
¹H NMR: The successful synthesis of this compound is confirmed by the appearance of a singlet at approximately 4.50 ppm, corresponding to the benzylic protons, and the disappearance of the N-H proton signal from the starting material. The integration of the aromatic region should correspond to the sum of the protons from the benzyl and toluidine rings. The distinct splitting patterns of the aromatic protons for the meta- and para-isomers allow for their differentiation.
-
¹³C NMR: The ¹³C NMR spectrum will show a greater number of signals for the product compared to the starting material, consistent with the addition of the benzyl group. The chemical shifts of the aromatic carbons can also help distinguish between the meta and para isomers.
-
IR Spectroscopy: The key diagnostic feature in the IR spectrum is the disappearance of the N-H stretch (around 3400 cm⁻¹) from N-ethyl-m-toluidine and the presence of characteristic aromatic and aliphatic C-H and C-N stretching vibrations in the product.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 225.15, corresponding to the molecular weight of this compound.[2] A prominent peak at m/z = 91 is characteristic of the benzyl fragment (tropylium ion).
By comparing the acquired spectroscopic data with the reference values provided, researchers can confidently validate the synthesis of this compound and assess its purity.
References
A Comparative Guide to the Analytical Fragmentation of N-Benzyl-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of N-Benzyl-N-ethyl-m-toluidine and an alternative analytical methodology, High-Performance Liquid Chromatography (HPLC). The information presented is intended to aid researchers in the identification, characterization, and quantification of this compound in various analytical workflows.
Mass Spectrometry Analysis: Unraveling the Fragmentation Pathway
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Upon electron ionization, the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.
The mass spectrum of this compound is dominated by several key fragments that arise from predictable cleavage patterns common to tertiary benzylamines. The molecular ion ([M]⁺˙) is observed at m/z 225, consistent with its molecular weight.[1]
Proposed Fragmentation Pathway
The primary fragmentation pathways for this compound are initiated by alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, which is a common fragmentation mechanism for amines. The most favorable cleavages lead to the formation of stable carbocations.
The most prominent fragmentation involves the cleavage of the benzyl-nitrogen bond, leading to the formation of the highly stable benzyl cation at m/z 91 , which is often the base peak in the spectrum.[1] Further fragmentation of the benzyl cation can lead to the ion at m/z 65 . Another significant fragmentation is the loss of a methyl radical from the ethyl group, resulting in a fragment at m/z 210 .[1] Cleavage of the ethyl group results in a fragment at m/z 196.
Quantitative Fragmentation Data
The following table summarizes the key fragments and their relative abundance observed in the mass spectrum of this compound.
| Fragment Ion | Structure | m/z | Relative Abundance |
| Benzyl Cation | C₇H₇⁺ | 91 | Base Peak (100%)[1] |
| [M-CH₃]⁺ | C₁₅H₁₆N⁺ | 210 | High[1] |
| C₅H₅⁺ | C₅H₅⁺ | 65 | Moderate[1] |
| [M-C₂H₅]⁺ | C₁₄H₁₄N⁺ | 196 | Moderate |
| Molecular Ion | C₁₆H₁₉N⁺˙ | 225 | Present |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or when derivatization for GC-MS is not desirable, High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust alternative for the analysis of this compound.
Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and partitioning between stationary and mobile phases |
| Analyte Volatility | Requires volatile or semi-volatile analytes | Suitable for non-volatile and thermally labile compounds |
| Identification | High confidence based on fragmentation pattern | Based on retention time compared to a standard |
| Quantification | Good, can use selected ion monitoring (SIM) for high sensitivity | Excellent, wide linear range with UV detection |
| Sample Preparation | May require derivatization for polar analytes | Generally simpler, dissolution in a suitable solvent |
Experimental Protocols
GC-MS Analysis Protocol
This protocol is adapted from established methods for similar amine compounds.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and with a mass range covering at least 40-400 amu.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/minute, and hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 400.
-
HPLC-UV Analysis Protocol
This protocol provides a starting point for the analysis of this compound by reverse-phase HPLC.
Instrumentation:
-
HPLC System: With a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Separation:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program: Start with 30% B, linearly increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
UV Detection:
-
Wavelength: 254 nm.
-
This guide provides a foundational understanding of the analytical behavior of this compound under mass spectrometry and an alternative HPLC method. The provided protocols should serve as a starting point for method development and validation in your specific laboratory context.
References
Comparing the efficacy of different catalysts for N-Benzyl-N-ethyl-m-toluidine synthesis
A Comparative Guide to Catalysts for the Synthesis of N-Benzyl-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of this compound, a key intermediate in the pharmaceutical and dye industries, is of significant interest. The selection of an appropriate catalytic system is crucial for optimizing reaction yield, purity, and overall process efficiency. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
The choice of synthetic route and catalyst for the N-benzylation of N-ethyl-m-toluidine is influenced by factors such as desired yield, reaction conditions, and the nature of the starting materials. The following table summarizes the performance of three distinct methods for the synthesis of this compound.
| Method | Catalyst/Promoter | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | Raney Nickel | N-ethyl-m-toluidine, Benzaldehyde, H₂ | Ethanol | Room Temperature - 60 | 0.25 - 1 | 89-94[1] |
| Direct Benzylation | Sodium Carbonate (Base) | N-ethyl-m-toluidine, Benzyl Chloride | None (neat) or high-boiling solvent | Elevated | Variable | Moderate to Good (Variable)[2] |
| Borrowing Hydrogen | [Ru(p-cymene)Cl₂]₂/DPEphos | N-ethyl-m-toluidine, Benzyl Alcohol | Toluene | 110 | 24 | ~90 (estimated based on similar substrates)[3][4][5] |
Experimental Protocols
Protocol 1: Reductive Amination using Raney Nickel
This method involves the reaction of N-ethyl-m-toluidine with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ with hydrogen gas in the presence of a Raney nickel catalyst. This protocol is adapted from a high-yield procedure for the synthesis of the related compound, N-benzyl-m-toluidine.[1][6]
Materials:
-
N-ethyl-m-toluidine
-
Benzaldehyde
-
Raney Nickel catalyst
-
Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (Parr shaker or similar)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a suitable flask, mix N-ethyl-m-toluidine (1 mole equivalent) and benzaldehyde (1 mole equivalent). An exothermic reaction may occur.
-
Transfer the mixture to the reaction vessel of a high-pressure hydrogenation apparatus.
-
Add ethanol as the solvent.
-
Carefully add Raney Nickel catalyst (a small amount, typically 5-10% by weight of the reactants) to the reaction vessel.
-
Seal the apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1000 psi).
-
Begin agitation and maintain the reaction at room temperature. If the reaction is slow, it can be gently heated to 60°C.
-
The reaction is typically complete within 15-60 minutes, as indicated by the cessation of hydrogen uptake.
-
Depressurize the vessel and carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Remove the ethanol by distillation.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Direct Benzylation using a Base
This is a classical method for N-alkylation, where N-ethyl-m-toluidine is directly benzylated using benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2]
Materials:
-
N-ethyl-m-toluidine
-
Benzyl chloride
-
Sodium carbonate (anhydrous)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-ethyl-m-toluidine (1 mole equivalent) and benzyl chloride (1 mole equivalent).
-
Add anhydrous sodium carbonate (1.1 mole equivalents) to the mixture.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on whether a solvent is used. If no solvent is used, the reaction is heated to a temperature that allows for a reasonable reaction rate without significant decomposition.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 3: N-Benzylation via Borrowing Hydrogen using a Ruthenium Catalyst
This modern and atom-economical method utilizes a ruthenium catalyst to facilitate the N-alkylation of N-ethyl-m-toluidine with benzyl alcohol. The reaction proceeds via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine.[3][4][5]
Materials:
-
N-ethyl-m-toluidine
-
Benzyl alcohol
-
[Ru(p-cymene)Cl₂]₂ (catalyst precursor)
-
DPEphos (ligand)
-
Potassium tert-butoxide (t-BuOK, base)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ (e.g., 0.5 mol%) and DPEphos (e.g., 1.1 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add N-ethyl-m-toluidine (1 mole equivalent) and benzyl alcohol (1.2 mole equivalents) to the reaction mixture.
-
Add potassium tert-butoxide (e.g., 10 mol%) to the mixture.
-
Seal the tube and heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion (typically 24 hours), cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic methods for producing this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 5. Ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions using the borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Reductive Amination Versus Direct Alkylation for Tertiary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic methodology for constructing C-N bonds is critical and can significantly impact yield, purity, and scalability. This guide provides an objective comparison between two common methods for tertiary amine synthesis: reductive amination and direct alkylation. We will delve into their mechanisms, compare their performance with supporting data, and provide detailed experimental protocols.
At a Glance: Reductive Amination vs. Direct Alkylation
| Feature | Reductive Amination | Direct Alkylation |
| Reactants | Secondary amine, aldehyde or ketone | Secondary amine, alkyl halide |
| Key Intermediate | Iminium ion/Enamine | - |
| Selectivity | High, avoids over-alkylation | Prone to over-alkylation (quaternary salt formation)[1][2][3] |
| Substrate Scope | Broad for both amines and carbonyls[4] | Generally effective, but can be limited by sterics |
| Reaction Conditions | Mild, often one-pot[5][6] | Can require harsher conditions and strong bases[7] |
| Byproducts | Water | Halide salts |
| "Green" Aspects | Often considered greener due to one-pot nature and reduced waste[5] | Can generate significant salt waste |
| Typical Yields | Generally high to excellent | Variable, often moderate due to side reactions[8] |
Reaction Mechanisms and Pathways
A clear understanding of the underlying reaction mechanisms is crucial for selecting the appropriate synthetic strategy and for troubleshooting.
Reductive Amination
Reductive amination is a robust and highly versatile method that proceeds in two main stages, often in a single reaction vessel ("one-pot").[6][9] The reaction begins with the nucleophilic attack of a secondary amine on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an electrophilic iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the desired tertiary amine.[4][10]
Direct Alkylation
Direct alkylation involves the nucleophilic substitution (SN2) reaction between a secondary amine and an alkyl halide.[2] The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is often required to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for the newly formed tertiary amine, which is also nucleophilic, to react further with the alkyl halide, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[1][2][3]
Comparative Performance Data
The following table summarizes typical experimental outcomes for the synthesis of a model tertiary amine, N-benzyl-N-methylaniline, using both methods.
| Method | Amine Substrate | Electrophile/Carbonyl | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Reductive Amination | N-methylaniline | Benzaldehyde | NaBH(OAc)₃, AcOH | DCE | RT | 4 | 92 | >98 | Fictionalized Data |
| Direct Alkylation | N-methylaniline | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | ~90 (contains quaternary salt) | Fictionalized Data |
Note: The data presented is representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of a tertiary amine via both reductive amination and direct alkylation.
Protocol 1: Reductive Amination of a Secondary Amine with an Aldehyde
This protocol describes a general procedure for the synthesis of a tertiary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Secondary amine (1.0 eq.)
-
Aldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask charged with the secondary amine dissolved in DCM, add the aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.
Protocol 2: Direct Alkylation of a Secondary Amine with an Alkyl Halide
This protocol outlines a general procedure for the direct N-alkylation of a secondary amine.[7]
Materials:
-
Secondary amine (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
N,N-diisopropylethylamine (Hünig's base) (1.5 eq.)[7]
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the secondary amine and Hünig's base in acetonitrile.[7]
-
Add the alkyl halide to the solution.
-
Stir the reaction mixture at room temperature or heat to 60-70 °C, monitoring the progress by TLC.[7] The reaction time can vary from a few hours to 24 hours.[7]
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the ammonium salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the tertiary amine from any unreacted starting materials and quaternary ammonium salt byproduct.[7]
Conclusion and Recommendations
For the synthesis of tertiary amines, reductive amination generally emerges as the superior method due to its high selectivity, mild reaction conditions, and avoidance of over-alkylation.[1] The one-pot nature of the reaction also makes it more efficient and environmentally friendly.[5] It is the preferred method for synthesizing structurally diverse tertiary amines with high purity.
Direct alkylation , while conceptually simpler, is often plagued by poor selectivity, leading to the formation of quaternary ammonium salts which can complicate purification and lower the yield of the desired tertiary amine.[2][3] However, in cases where the tertiary amine product is significantly less reactive than the starting secondary amine (e.g., due to steric hindrance) or when the specific alkyl group can only be introduced via an alkyl halide, direct alkylation may be a viable option. Careful control of stoichiometry and reaction conditions is paramount to minimize side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Characterization of Impurities in Technical Grade N-Benzyl-N-ethyl-m-toluidine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like N-Benzyl-N-ethyl-m-toluidine is critical for the quality, safety, and efficacy of the final product. Technical grade this compound, a tertiary aromatic amine used in various industrial and research applications, can contain several impurities arising from its synthesis.[1] This guide provides a comparative overview of analytical methodologies for the characterization of these impurities, supported by experimental protocols and data from analogous compounds.
Understanding Potential Impurities
The synthesis of this compound typically involves the alkylation of m-toluidine with agents like benzyl chloride and ethyl bromide.[1] This process can lead to a range of impurities, including:
-
Starting Materials: Unreacted m-toluidine.
-
Reaction Intermediates: Partially alkylated products such as N-ethyl-m-toluidine and N-benzyl-m-toluidine.
-
Over-alkylated Byproducts: Formation of quaternary ammonium salts.
-
Side-reaction Products: Impurities from reactions involving the alkylating agents or solvent.
-
Degradation Products: Compounds formed during storage or under specific reaction conditions.
Comparison of Key Analytical Techniques
The primary analytical techniques for separating and quantifying impurities in amine compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) Detector |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity. | Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[2] | Identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z).[3] |
| Typical Analytes | Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones. | Best for volatile and thermally stable compounds.[2] | Coupled with HPLC or GC, it provides structural information for impurity identification.[4] |
| Advantages | Versatile, robust, and adaptable for various analytes.[2] | High resolution for volatile compounds and often faster run times.[2] | High sensitivity and specificity, enabling the identification of unknown impurities.[4] |
| Limitations | Can have longer run times and requires significant amounts of solvents. Derivatization may be needed for some amines to improve detection.[2] | Limited to thermally stable and volatile analytes. High temperatures can cause degradation.[2] | Matrix effects can sometimes suppress or enhance the analyte signal.[2] |
Quantitative Data Summary
While specific comparative data for this compound is not widely published, the following table summarizes typical performance characteristics for analytical methods applied to analogous aromatic amines. This provides a baseline for method development and validation.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-FID | N-Ethyl-m-toluidine | - | - | - | - | Purity Assay ≥98.0% |
| HPLC-UV | Aromatic Amines (general) | >0.99 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | < 5% | 95 - 105% |
Data compiled from multiple sources on related compounds to provide a comparative baseline.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity analysis. The following protocols for GC and HPLC are foundational and can be adapted for this compound.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.
-
Further dilute an aliquot if necessary to bring the concentration within the linear range of the detector.
3. Data Analysis:
-
The purity is typically determined by the area percent method, assuming all components have a similar response factor with FID.[5]
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is effective for the separation and quantification of this compound and its non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector, monitoring at 254 nm.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v acetonitrile:water).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
3. Data Analysis:
-
Identify the this compound peak by its retention time compared to a reference standard.
-
Construct a calibration curve by plotting the peak area of standards against their corresponding concentrations.
-
Quantify the concentration of impurities in the sample using the calibration curve.
Visualizing the Workflow
A systematic workflow is essential for the comprehensive characterization of impurities. The following diagram illustrates a typical process from sample receipt to final impurity identification.
Caption: Workflow for Impurity Characterization.
The following diagram illustrates the logical relationship in selecting an analytical method based on impurity characteristics.
References
FT-IR Spectroscopy for Functional Group Analysis: A Comparative Guide for N-Benzyl-N-ethyl-m-toluidine and Related Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional group identification of N-Benzyl-N-ethyl-m-toluidine using Fourier-Transform Infrared (FT-IR) spectroscopy. By examining its spectral features alongside those of analogous tertiary amines, this document serves as a practical resource for the characterization of complex amine structures, which are prevalent in pharmaceutical compounds.
Comparison of FT-IR Spectral Data
The FT-IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations, a key feature that distinguishes it from primary and secondary amines.[1] The most prominent absorptions are attributed to C-H stretching, C-N stretching, and aromatic C=C stretching and bending vibrations. To provide a clear comparison, the table below summarizes the expected characteristic FT-IR absorption bands for this compound and two comparable aromatic tertiary amines: N,N-Diethylaniline and N-Benzylaniline.
| Functional Group | Vibration Mode | This compound (Expected, cm⁻¹) | N,N-Diethylaniline (cm⁻¹) | N-Benzylaniline (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 | ~3050 | ~3060 |
| Aliphatic C-H | Stretch | 3000-2850 | ~2970, ~2930, ~2870 | ~2925, ~2850 |
| Aromatic C=C | Stretch | 1600-1585 & 1500-1400 | ~1600, ~1500 | ~1605, ~1500 |
| C-N (Aromatic) | Stretch | 1335-1250 | ~1350 | ~1315 |
| C-N (Aliphatic) | Stretch | 1250-1020 | ~1180 | ~1230 |
| Aromatic C-H | Out-of-Plane Bend | 900-675 | ~745, ~690 | ~740, ~690 |
| N-H | Stretch | Absent | Absent | Present (~3420) |
Note: The data for this compound is based on characteristic absorption ranges for similar compounds, as a publicly available, detailed peak list was not found. Data for N,N-Diethylaniline and N-Benzylaniline are compiled from various spectral databases.
Experimental Protocol: FT-IR Analysis of Liquid Amines
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid amine sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This method is ideal for liquid samples as it requires minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop (1-2 drops) of the liquid amine sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Lower the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation charts and spectral databases to confirm the presence of specific functional groups.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal using a solvent that is a good solvent for the sample, followed by a final rinse with a volatile solvent like isopropanol.
-
Workflow for FT-IR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the functional groups of an unknown sample using FT-IR spectroscopy.
Caption: Workflow for FT-IR functional group analysis of a liquid sample.
Interpretation of the this compound Spectrum
The FT-IR spectrum of this compound is expected to exhibit the following key features:
-
C-H Stretching Region (3100-2850 cm⁻¹): A complex set of bands will be observed in this region. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the two aromatic rings (benzyl and toluidine moieties).[1] The bands appearing below 3000 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl and benzyl methylene (-CH₂-) groups.
-
Aromatic Region (1600-1400 cm⁻¹): Several sharp bands of varying intensity will be present, corresponding to the C=C stretching vibrations within the aromatic rings. The pattern of these bands can sometimes provide information about the substitution pattern of the rings.
-
C-N Stretching Region (1335-1020 cm⁻¹): As a tertiary aromatic amine, a relatively strong absorption band is expected between 1335-1250 cm⁻¹ for the aryl-N stretch.[1] The aliphatic C-N stretching vibrations from the ethyl and benzyl groups will likely appear in the 1250-1020 cm⁻¹ region.
-
Fingerprint Region (below 1000 cm⁻¹): This region will contain a complex pattern of bands arising from various bending and skeletal vibrations. The strong bands in the 900-675 cm⁻¹ range are particularly useful for confirming the presence of the aromatic rings and their substitution patterns through the C-H out-of-plane bending vibrations.
By comparing the obtained spectrum with the data for similar molecules and utilizing the provided experimental protocol, researchers can confidently identify the key functional groups within this compound and other related tertiary amine compounds. This systematic approach is crucial for the structural elucidation and quality control of these important chemical entities in various scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of N-Benzyl-N-ethyl-m-toluidine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of N-Benzyl-N-ethyl-m-toluidine, ensuring operational integrity and personnel safety in research and development environments.
This compound is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its hazardous nature. This guide provides a comprehensive, step-by-step procedure for its safe disposal, in line with established safety practices and regulatory requirements.
Hazard Profile and Safety Data
Understanding the hazardous characteristics of this compound is the foundational step in its safe management. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also recognized as hazardous to the aquatic environment.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 119-94-8 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Boiling Point | 161-162 °C |
| Density | 0.770 g/mL at 25 °C |
| Flash Point | 77.2 °C |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |
Experimental Protocols: Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following protocol outlines the required steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[2]
2. Waste Collection and Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing this chemical in a designated, leak-proof, and chemically compatible hazardous waste container. The container should be kept tightly closed when not in use.
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, paper towels, or contaminated PPE, must be collected in a separate, sealed plastic bag or a designated solid hazardous waste container.
3. Container Rinsing:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.
4. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., Toxic).
-
The date the waste was first added to the container.
-
5. Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) until they are collected by a licensed hazardous waste disposal service.
-
The storage area should be away from incompatible materials and general laboratory traffic.
6. Final Disposal:
-
The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting both themselves and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Benzyl-N-ethyl-m-toluidine
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS
This document provides critical safety and logistical information for the handling and disposal of N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8), a tertiary aromatic amine used in various research and development applications.[1][2] Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[1][3] The primary routes of exposure are dermal contact and inhalation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. All handling of the liquid form should be performed within a functioning and certified fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield provides broader protection and should be worn in conjunction with goggles, especially when handling larger quantities or during vigorous reactions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended. Change gloves frequently, and immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions of exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Handling the Chemical:
-
Weighing/Measuring: If transferring from a larger container, do so slowly and carefully within the fume hood to avoid splashing. Use appropriate, clean, and dry glassware.
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly while stirring to prevent splashing.
-
Reactions: Set up all reaction apparatus securely within the fume hood. Ensure all joints are properly sealed.
-
-
Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Wipe down the work area in the fume hood with an appropriate solvent (e.g., acetone or ethanol), followed by a cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of them as hazardous waste.
-
Hand Washing: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Disposal Protocol for this compound Waste
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
Solid Waste: Any solid materials contaminated with this compound (e.g., pipette tips, gloves, absorbent materials from spills) must be collected in a separate, clearly labeled, and sealed hazardous waste bag or container.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solution in methanol").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
-
Quantitative Data Summary
Table 2: Physical, Chemical, and Toxicological Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 119-94-8 | [1] |
| Molecular Formula | C16H19N | [1] |
| Molecular Weight | 225.33 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 161 - 162 °C | [1] |
| Flash Point | 77.2 °C | [1] |
| Density | 0.77 g/cm³ | [1] |
| Acute Toxicity (Oral) | Toxic if swallowed | [1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | [1] |
| LD50 (Oral, Rat) - m-toluidine | 450 - 1430 mg/kg | |
| Occupational Exposure Limit (ACGIH TLV-TWA) - m-toluidine | 2 ppm |
Disclaimer: Toxicological data for m-toluidine is provided for informational purposes only due to the lack of specific data for this compound. This information should be used with caution as the toxicological properties of the two compounds may differ.
Mandatory Visualizations
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
